2-(Pyrrolidin-1-yl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVYKYRWYBBQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyrrolidin-1-yl)thiazole Derivatives
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(pyrrolidin-1-yl)thiazole and its functionalized derivatives, compounds of interest due to their presence in various biologically active molecules.[1][2] The methodologies and data presented are tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Synthetic Approach
A versatile and efficient two-step protocol has been established for the synthesis of highly substituted this compound frameworks.[1][2][3] The general synthetic design involves the initial formation of a key intermediate, an N-benzoylthiourea derivative, followed by a cyclization reaction with an α-haloketone.
Step 1: Synthesis of N-Benzoylthiourea Intermediate The first step involves the reaction of a substituted pyrrolidine with benzoylisothiocyanate. This reaction is typically carried out in a dry solvent such as acetonitrile under reflux conditions. The resulting N-benzoylthiourea pyrrolidine derivatives are often stable and can be purified before the subsequent step.[1][3]
Step 2: Cyclization to form the this compound Ring The purified N-benzoylthiourea intermediate is then reacted with a suitable α-bromo ketone, such as 2-bromo-4'-methoxyacetophenone, in a solvent like acetone.[1][3] This mixture is refluxed for an extended period (24-48 hours) to facilitate the Hantzsch thiazole synthesis, yielding the desired this compound derivative.[1][3][4]
Below is a diagram illustrating the general experimental workflow for this synthetic route.
Experimental Protocols
The following are generalized experimental procedures based on reported syntheses.[1][3] Researchers should adapt these protocols based on the specific substrates and scales used.
2.1. General Procedure for the Synthesis of N-Benzoylthiourea Intermediates (7)
-
To a solution of the corresponding pyrrolidine derivative (0.5 mmol) in dry acetonitrile (10 mL), add N-benzoylisothiocyanate (0.5 mmol, 64 µL).
-
Stir the resulting solution under reflux for 24 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
The crude product is typically purified by flash chromatography to yield the stable N-benzoylthiourea intermediate.
2.2. General Procedure for the Synthesis of 2-(Pyrrolidin-1-yl)thiazoles (5)
-
Dissolve the purified N-benzoylthiourea intermediate (e.g., compounds 7j-o ) (0.5 mmol) in dry acetone (10 mL).
-
Add the appropriate α-bromo ketone, for instance, 2-bromo-4'-methoxyacetophenone (0.5 mmol, 115 mg), to the solution.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and evaporate the solvent.
-
Purify the resulting crude product by flash chromatography to obtain the final this compound derivative.
Characterization Data
The synthesized compounds are characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data provides structural confirmation of the target molecules.
3.1. Tabulated Spectroscopic Data
The following table summarizes characterization data for a selection of representative racemic this compound derivatives synthesized via the described protocol.[1][3][5]
| Compound Ref. | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) | Key ¹H NMR Data (δ, ppm) |
| 5j | (3-Indolyl)methyl | Phenyl | 83 | 148-150 | 8.10-7.03 (m, ArH) |
| 5k | Phenyl | Phenyl | 72 | 148-150 | 8.10-7.03 (m, ArH) |
| 5l | (3-Indolyl)methyl | 4-Chlorophenyl | 80 | 148-150 | 8.44 (br. s, NH), 8.10-7.03 (m, ArH) |
| 5m | Phenyl | 4-Chlorophenyl | 65 | 148-150 | 8.10-7.03 (m, ArH) |
| 5n | Benzyl | Phenyl | 78 | 148-150 | 8.10-7.03 (m, ArH) |
| 5o | Benzyl | 4-Chlorophenyl | 75 | 148-150 | 8.10-7.03 (m, ArH) |
Note: The R¹ and R² substituents correspond to complex pyrrolidine frameworks described in the source literature. The yields are for the final cyclization step.[1][3]
3.2. Analytical Techniques
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 300 MHz or 500 MHz.[1] Samples are typically dissolved in deuterated chloroform (CDCl₃), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
-
Mass Spectrometry : Mass spectra are recorded to determine the molecular weight of the synthesized compounds, often using techniques like Electrospray Ionization (ESI).[5]
-
Infrared Spectroscopy : IR spectra are used to identify characteristic functional groups. For instance, the N-benzoylthiourea intermediates show characteristic absorptions for N-H and C=O groups.[5]
Logical Relationships in Synthesis
The success and stability of the synthesized compounds are highly dependent on the nature of the substituents on the pyrrolidine ring. This relationship dictates the feasibility of the synthetic pathway and the properties of the final product.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyrrolidin-1-yl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(pyrrolidin-1-yl)thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate understanding and further research in this area.
Introduction
The this compound scaffold is a key structural motif found in a variety of biologically active molecules. These compounds have garnered attention for their potential therapeutic applications, including antibacterial, antimycobacterial, and anticancer activities. A thorough understanding of their physicochemical properties is paramount for the rational design and development of new drug candidates, as these properties fundamentally influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide aims to consolidate the available data and methodologies to support researchers in this field.
Physicochemical Properties: Data Summary
Table 1: General Physicochemical Data of Selected this compound Derivatives
| Compound/Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Reference |
| This compound | C₇H₁₀N₂S | 154.23 | - | - | - | - |
| 2-(Pyrrolidin-1-yl)thiazol-4-ol | C₇H₁₀N₂OS | 170.23 | - | - | - | - |
| 2-Pyrrolidin-1-ylmethyl-thiazole-4-carboxylic acid | C₉H₁₂N₂O₂S | 212.27 | - | 370.9±22.0 (Predicted) | 1.384±0.06 (Predicted) | [1] |
| Polyfunctionalized 3-[this compound-5-carbonyl]-2H-chromen-2-one derivatives | Varied | Varied | - | - | - | [2] |
Data is limited in the public domain. Predicted values are from computational models.
Table 2: Acidity (pKa) and Lipophilicity (logP) of Selected Derivatives
| Compound/Derivative | pKa | logP | Method of Determination | Reference |
| Polyfunctionalized 3-[this compound-5-carbonyl]-2H-chromen-2-one derivative 1 | pKa₁: 3.25, pKa₂: 5.28, pKa₃: 8.01, pKa₄: 10.75 | - | Potentiometric Titration | [2] |
| Polyfunctionalized 3-[this compound-5-carbonyl]-2H-chromen-2-one derivative 2 | pKa₁: 3.31, pKa₂: 5.35, pKa₃: 8.15, pKa₄: 10.89 | - | Potentiometric Titration | [2] |
| Polyfunctionalized 3-[this compound-5-carbonyl]-2H-chromen-2-one derivative 3 | pKa₁: 3.39, pKa₂: 5.42, pKa₃: 8.22, pKa₄: 11.01 | - | Potentiometric Titration | [2] |
Note: The multiple pKa values reported for the polyfunctionalized derivatives correspond to the different ionizable groups within these complex molecules.
Table 3: Biological Activity of Selected this compound Derivatives
| Compound ID | R1 | R2 | R3 | Ar | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 5j | H | H | CO₂Me | Ph | >62.5 | [3][4] |
| 5k | H | H | CO₂Et | Ph | >62.5 | [3][4] |
| 5l | H | H | H | Ph | 31.25 | [3][4] |
| 5m | H | H | Me | Ph | 15.62 | [3][4] |
| 5n | Ph | H | CO₂Me | Ph | 7.81 | [3][4] |
| 5o | Bn | H | CO₂Me | Ph | 3.90 | [3][4] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency. The general structure for these compounds can be found in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound core and the determination of key physicochemical parameters.
General Synthesis of this compound Derivatives
A common and versatile method for the synthesis of this class of compounds involves a two-step process starting from substituted pyrrolidines.[3][4]
Step 1: Formation of N-Benzoylthiourea Intermediate
-
To a solution of the desired substituted pyrrolidine (1.0 eq.) in dry acetonitrile, add benzoylisothiocyanate (1.0 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude N-benzoylthiourea derivative. This intermediate can be used in the next step without further purification.
Step 2: Thiazole Ring Formation
-
Dissolve the crude N-benzoylthiourea intermediate in acetone.
-
Add the appropriate α-bromo ketone (e.g., 2-bromoacetophenone) (1.0 eq.) to the solution.
-
Reflux the mixture for 12-24 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired this compound derivative.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. A reliable method for its determination is potentiometric titration.[2]
-
Preparation of the Titration Solution:
-
Accurately weigh and dissolve the this compound derivative in a suitable co-solvent system if aqueous solubility is low (e.g., 50% v/v DMSO/water). The final concentration should be in the range of 1-5 mM.
-
Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.
-
Acidify the solution to a low pH (e.g., pH 2) with a standard solution of a strong acid (e.g., 0.1 M HCl) to ensure all basic functionalities are protonated.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated glass electrode and a temperature probe into the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The pKa value(s) can be determined from the inflection point(s) of the titration curve. The pH at the half-equivalence point corresponds to the pKa.
-
For more accurate determination, especially for multiprotic compounds, the data can be analyzed using specialized software (e.g., HYPERQUAD), which performs a non-linear least-squares fit of the potentiometric data.
-
Determination of Lipophilicity (logP) by RP-HPLC
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties. A widely used and efficient method for its estimation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Instrumentation and Conditions:
-
An HPLC system equipped with a C18 stationary phase column, a UV detector, and an isocratic pump is typically used.
-
The mobile phase is a mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
A series of standard compounds with known logP values that span the expected range of the test compounds are selected.
-
Each standard is injected into the HPLC system, and its retention time (t_R) is recorded.
-
The capacity factor (k') for each standard is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).
-
A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear regression analysis is performed to obtain the equation of the line.
-
-
Sample Analysis:
-
The this compound derivative of interest is dissolved in the mobile phase and injected into the HPLC system under the same conditions used for the standards.
-
The retention time of the test compound is measured, and its log k' is calculated.
-
-
logP Determination:
-
The experimentally determined log k' value for the test compound is then used in the calibration curve equation to calculate its logP value.
-
Visualization of Key Concepts
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
PI3K/Akt/mTOR Signaling Pathway
Many thiazole derivatives have been investigated for their anticancer properties, with some acting as inhibitors of key signaling pathways that regulate cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for such inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
Experimental Workflow for pKa Determination
The following diagram illustrates the key steps involved in determining the pKa of a compound using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Workflow for logP Determination by RP-HPLC
This diagram outlines the process of determining the lipophilicity (logP) of a compound using the RP-HPLC method.
Caption: Workflow for logP determination by RP-HPLC.
Conclusion
This technical guide has provided a consolidated overview of the physicochemical properties of this compound derivatives. While a comprehensive dataset remains to be fully established in the literature, the information and protocols presented herein offer a solid foundation for researchers. The provided methodologies for synthesis and characterization, along with the visualized concepts, are intended to aid in the design and evaluation of new analogs with improved therapeutic potential. Further systematic studies to generate a comprehensive physicochemical database for a wider range of these promising compounds are highly encouraged.
References
spectroscopic analysis of 2-(pyrrolidin-1-yl)thiazole (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(pyrrolidin-1-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for the unsubstituted parent compound, the following data tables present predicted values based on the analysis of structurally similar compounds, including 2-aminothiazole and various N-substituted pyrrolidines. These predictions provide a foundational guide for the interpretation of experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0 - 7.2 | d | 1H | Thiazole H-5 |
| ~6.5 - 6.7 | d | 1H | Thiazole H-4 |
| ~3.4 - 3.6 | t | 4H | Pyrrolidine α-CH₂ |
| ~1.9 - 2.1 | m | 4H | Pyrrolidine β-CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | Thiazole C-2 |
| ~138 - 142 | Thiazole C-5 |
| ~108 - 112 | Thiazole C-4 |
| ~48 - 52 | Pyrrolidine α-C |
| ~24 - 28 | Pyrrolidine β-C |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~2980 - 2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1620 - 1580 | Medium-Strong | C=N stretch (thiazole ring) |
| ~1550 - 1500 | Medium | C=C stretch (thiazole ring) |
| ~1450 - 1400 | Medium | CH₂ scissoring (pyrrolidine) |
| ~1300 - 1200 | Strong | C-N stretch (aromatic amine) |
| ~850 - 750 | Strong | C-H out-of-plane bend (aromatic) |
| ~700 - 600 | Medium | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 154 | High | [M]⁺ (Molecular Ion) |
| 126 | Medium | [M - C₂H₄]⁺ |
| 98 | Medium | [M - C₄H₈]⁺ or [C₄H₄NS]⁺ |
| 84 | Medium | [C₄H₂NS]⁺ |
| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
| 55 | Medium | [C₃H₃S]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques discussed. These protocols are generalized for small organic molecules and can be readily adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
If an internal standard is not already present in the solvent, add a small drop of TMS.
-
Transfer the solution to an NMR tube using a pipette.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for a sample of this concentration).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a larger number of scans (typically 128 to 1024 or more, depending on sample concentration) due to the low natural abundance of ¹³C.
-
Set an appropriate relaxation delay (e.g., 2-5 seconds).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the spectra to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Attenuated Total Reflectance (ATR) accessory (recommended) or salt plates (NaCl or KBr)
-
This compound sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with a suitable solvent and allow it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its molecular formula and aid in structural elucidation.
Materials:
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Direct insertion probe or Gas Chromatography (GC) inlet
-
This compound sample (microgram to nanogram quantities)
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Vials and syringes
Procedure (using a direct insertion probe with EI):
-
Sample Preparation:
-
Dissolve a very small amount of the sample in a volatile solvent.
-
Apply a small drop of the solution to the tip of the direct insertion probe.
-
Allow the solvent to evaporate completely.
-
-
Instrument Setup:
-
Set the ion source to Electron Ionization (EI) mode.
-
Set the electron energy (typically 70 eV).
-
Set the mass range to be scanned (e.g., m/z 40-300).
-
-
Sample Introduction and Analysis:
-
Insert the probe into the mass spectrometer's vacuum lock.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The molecules are ionized and fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
-
Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis and the logical relationship between the different techniques in the structural elucidation of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of spectroscopic techniques for structural elucidation.
Initial Screening of the Biological Activity of 2-(Pyrrolidin-1-yl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(pyrrolidin-1-yl)thiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. This technical guide provides a comprehensive overview of the initial screening of the biological activity of this compound class, focusing on its antimicrobial, anticancer, and anti-inflammatory potential. Detailed experimental protocols for key in vitro assays are provided, along with a compilation of reported quantitative activity data. Furthermore, this guide illustrates the potential mechanisms of action through signaling pathway diagrams, offering a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.
Introduction
The pyrrolidine and thiazole ring systems are integral components of numerous natural products and synthetic compounds with significant pharmacological properties. The fusion of these two heterocycles into the this compound framework has yielded derivatives with a broad spectrum of biological activities, including antibacterial, antimycobacterial, anticancer, and anti-inflammatory effects.[1][2] This guide serves as a practical resource for the initial in vitro evaluation of novel this compound derivatives.
Biological Activities and Data Presentation
The primary biological activities reported for this compound derivatives are summarized below. The quantitative data from various studies are presented in structured tables for ease of comparison.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a range of bacterial and mycobacterial strains. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Substituted 2-(pyrrolidin-1-yl)thiazoles | M. tuberculosis H37Rv | 3.90 - 62.5 | [3] |
| 4-F-phenyl derivative | S. aureus | 30.53 ± 0.42 (inhibition zone in mm at 400 µg) | [4] |
| 4-F-phenyl derivative | B. cereus | 21.70 ± 0.36 (inhibition zone in mm at 400 µg) | [4] |
| Various derivatives | Gram-positive & Gram-negative bacteria | 62.5 - 500 | [3] |
| Thiazole-based pyrrolidine derivatives | Gram-positive bacteria | - | [4] |
Table 1: Summary of Antimicrobial Activity of this compound Derivatives.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |
| Pyrrolidine-carboxamide 7g | A-549 (Lung) | < 1.10 | [6] |
| Pyrrolidine-carboxamide 7g | MCF-7 (Breast) | < 1.10 | [6] |
| Pyrrolidine-carboxamide 7g | HT-29 (Colon) | < 1.10 | [6] |
| Thiazolyl-pyrazoline 7g | A549 (Lung) | 3.92 | [7] |
| Thiazolyl-pyrazoline 7m | T-47D (Breast) | 0.75 | [7] |
| Thiazole derivative 3 | MCF-7 (Breast) | 20.6 ± 0.3 (µg/mL) | [8] |
Table 2: Summary of Anticancer Activity of this compound and Related Derivatives.
Anti-inflammatory Activity
Certain thiazole derivatives have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
| Compound/Derivative | Assay | Inhibition | Reference |
| Naphthalenone-thiazole hybrid 3f | Nitric Oxide Species (LPS-stimulated RAW264.7) | IC50 = 62.93 µM | [9] |
| Naphthalenone-thiazole hybrid 3f | TNF-α (LPS-stimulated RAW264.7) | IC50 = 67.50 µM | [9] |
| Pyrazolo[3,4-d]thiazole 5b & 6b | Pro-inflammatory cytokines (LPS-stimulated RAW264.7) | Significant downregulation of IL-1β, IL-6, and TNF-α | [10] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole 13b | Pro-inflammatory cytokines (LPS-stimulated RAW264.7) | Potent inhibition of NO, IL-6, and TNF-α release | [11] |
Table 3: Summary of Anti-inflammatory Activity of Thiazole Derivatives.
Experimental Protocols
Detailed methodologies for the initial screening of the biological activities of this compound derivatives are provided below.
Antibacterial Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Test compound (this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Anticancer Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound (this compound derivative)
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
Anti-inflammatory Screening: TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.
Materials:
-
Test compound (this compound derivative)
-
Human monocytic cell line (e.g., THP-1) or murine macrophages (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
TNF-α ELISA kit
-
Sterile 96-well plates
Procedure:
-
Cell Culture and Stimulation:
-
Culture the cells in a 96-well plate. For THP-1 cells, differentiation into macrophages may be required (e.g., using PMA).
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Include a vehicle control (LPS-stimulated cells with solvent) and a negative control (unstimulated cells).
-
Incubate for a specified period (e.g., 4-24 hours).
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value if a dose-response relationship is observed.
-
Potential Signaling Pathways
The biological activities of this compound derivatives are likely mediated through their interaction with specific cellular signaling pathways. Based on the observed anticancer and anti-inflammatory effects, two key pathways are highlighted below.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is crucial for cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Thiazole-containing compounds have been identified as inhibitors of EGFR tyrosine kinase.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines. Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs. Pyrrolidine derivatives have been shown to inhibit NF-κB.[12]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a foundational framework for the initial in vitro screening of this class of compounds, encompassing detailed experimental protocols, a summary of existing activity data, and an overview of potential molecular targets. The presented methodologies and data will aid researchers in the systematic evaluation and advancement of this compound derivatives as potential drug candidates. Further investigations into the structure-activity relationships and mechanisms of action are warranted to unlock the full therapeutic potential of this versatile heterocyclic core.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. mdpi.com [mdpi.com]
- 6. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Inhibition of NF-κB by Pyrrolidine Dithiocarbamate Prevents the Inflammatory Response in a Ligature-Induced Peri-Implantitis Model: A Canine Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Antibacterial Potential of Novel 2-(Pyrrolidin-1-yl)thiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Among the promising candidates, 2-(pyrrolidin-1-yl)thiazole derivatives have emerged as a class of compounds with noteworthy antibacterial and antimycobacterial properties. This technical guide provides a comprehensive overview of the synthesis, in vitro antibacterial activity, and experimental protocols associated with these novel compounds, offering a valuable resource for researchers in the field of infectious disease and drug discovery.
Antibacterial Activity: Quantitative Data Summary
The antibacterial efficacy of newly synthesized this compound derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.
Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key indicator of antibacterial potency. A study by Belveren et al. investigated a series of polysubstituted this compound frameworks and reported their MIC values against various bacterial strains. The results, summarized in Table 1, indicate moderate to good activity, with some compounds showing better efficacy than the reference drug ethambutol against M. tuberculosis[1][2]. Notably, compounds 7k, 7l, and 7m demonstrated the highest activities with MIC values ranging from 3.90 to 7.81 µg/mL against M. tuberculosis H37Rv[1][2]. The antibacterial activity against other bacterial strains was found to be in the range of 62.5 - 500 µg/mL[1][2].
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | M. tuberculosis H37Rv (µg/mL) | S. aureus ATCC 25925 (µg/mL) | E. coli ATCC 25923 (µg/mL) | A. baumannii ATCC 02026 (µg/mL) | B. subtilis ATCC 6633 (µg/mL) | A. hydrophila ATCC 95080 (µg/mL) |
| 6j | 20 | >500 | >500 | >500 | >500 | >500 |
| 6f | 31.25 | >500 | >500 | >500 | >500 | >500 |
| 7k | 3.90 | - | - | - | - | - |
| 7l | 7.81 | >500 | >500 | >500 | >500 | >500 |
| 7m | 3.90 | >500 | >500 | >500 | >500 | >500 |
| 7n | 31.25 | >500 | >500 | >500 | >500 | >500 |
| Isoniazid | - | - | - | - | - | - |
| Ethambutol | - | - | - | - | - | - |
| Ampicillin | - | 0.9 | 125 | 125 | 0.9 | 125 |
Data extracted from Belveren et al.[1][2]. A '-' indicates that the data was not reported.
Zone of Inhibition
Another common method to assess antibacterial activity is the agar well diffusion assay, which measures the diameter of the zone of inhibition around a disk or well containing the test compound. A study by Yildiz et al. evaluated the antibacterial activity of a 4-F-phenyl derivative of a thiazole-pyrrolidine compound (11 ) and observed selective activity against Gram-positive bacteria[3][4]. The results are presented in Table 2.
Table 2: Zone of Inhibition of a 4-F-phenyl Thiazole-Pyrrolidine Derivative (11)
| Bacterial Strain | Concentration (µg) | Inhibition Zone (mm, mean ± SD) |
| S. aureus | 400 | 30.53 ± 0.42 |
| B. cereus | 400 | 21.70 ± 0.36 |
| B. cereus | 160 | 8.97 ± 0.31 |
| E. coli | - | No inhibition |
| S. typhimurium | - | No inhibition |
Data extracted from Yildiz et al.[3][4]. A '-' indicates that no inhibition was observed.
The selective activity against Gram-positive bacteria may be attributed to differences in the cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a significant barrier to many antimicrobial compounds[3].
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and advancement of new antibacterial compounds. The following sections outline the key protocols used in the cited studies.
Synthesis of this compound Derivatives
The synthesis of the this compound framework generally involves a multi-step process. A versatile approach reported by Belveren et al. proceeds through the reaction of polysubstituted pyrrolidines with benzoylisothiocyanate, followed by a cyclization reaction with an α-bromo ketone[1][5].
This synthetic route offers good yields and selectivity, providing a reliable method for generating a library of diverse this compound derivatives for further biological evaluation[1][5].
Antibacterial Activity Assays
The Minimum Inhibitory Concentration (MIC) values were determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI)[1][2].
Protocol Steps:
-
Stock Solution Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Stock solutions are serially diluted in appropriate broth media (e.g., Mueller-Hinton broth, Tryptic Soy broth) to achieve a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25, 15.62, 7.8, 3.9, and 1.9 µg/mL)[1][2].
-
Agar Incorporation: The diluted compounds are mixed with molten agar.
-
Plate Preparation: The agar-compound mixture is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar plates is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The inoculated plates are incubated under conditions suitable for bacterial growth.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth. A control test with DMSO is performed to ensure the solvent has no effect on microbial growth[2].
The broth microdilution method is another standard procedure for determining MIC and can be adapted for assessing the zone of inhibition[3][4].
Protocol Steps:
-
Stock Solution and Dilutions: Stock solutions of the compounds are prepared and serially diluted in broth directly in the wells of a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of the test microorganism is added to each well.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as detected by the lack of turbidity.
For determining the zone of inhibition , the agar well diffusion method is employed. Wells are made in the agar, and a specific concentration of the test compound is added to each well. After incubation, the diameter of the clear zone around each well, where bacterial growth is inhibited, is measured[3].
Mechanism of Action and Future Directions
While the antibacterial activity of this compound derivatives has been established, the precise mechanism of action remains largely unknown at present[1][2]. Further research is required to elucidate the molecular targets and signaling pathways affected by these compounds. Understanding the mechanism of action is a critical step in the drug development process, as it can inform lead optimization, predict potential resistance mechanisms, and aid in the design of more potent and selective antibacterial agents.
Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for antibacterial activity and to guide the design of more potent analogs.
-
Mechanism of action studies: To identify the cellular targets and pathways inhibited by these compounds.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the most promising compounds in animal models of infection.
-
Toxicity profiling: To assess the safety of these compounds for potential clinical development.
The promising in vitro antibacterial activity of novel this compound compounds underscores their potential as a valuable scaffold for the development of new anti-infective therapies. The data and protocols presented in this guide provide a solid foundation for further research and development in this important area.
References
Unlocking the Antimycobacterial Potential of 2-(Pyrrolidin-1-yl)thiazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel antitubercular agents with unique mechanisms of action. The 2-(pyrrolidin-1-yl)thiazole scaffold has garnered significant interest as a promising pharmacophore in the design of new antimycobacterial agents. This technical guide provides a comprehensive overview of the synthesis, antimycobacterial activity, and potential mechanism of action of this class of compounds, based on available scientific literature.
Quantitative Antimycobacterial Activity and Cytotoxicity
A series of this compound analogs have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. The primary metric for antimycobacterial efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth. The following tables summarize the reported MIC values and cytotoxicity data for selected analogs.
| Compound ID | Mycobacterial Strain | MIC (µg/mL) | Reference |
| 6a | M. tuberculosis | 15.62 | [1] |
| 6b | M. tuberculosis | 15.62 | [1] |
| 6c | M. tuberculosis | 15.62 | [1] |
| 39 | M. tuberculosis | 62.5 | [1] |
| Unnamed Analogs | M. tuberculosis H37Rv | 31.25 - 125 | [2] |
| Unnamed Analogs | M. tuberculosis H37Rv | 40 | [2] |
| Unnamed Analogs | M. tuberculosis H37Rv | 80 | [2] |
| Compound ID | Cell Line | Cytotoxicity Metric | Value | Reference |
| Unnamed Analogs | L929 cells | Not specified | Low toxicity observed | [3][4] |
| 4b | MDA-MB-231/ATCC | Potent activity | Not specified | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of this compound analogs.
Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.[2][5][6]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis H37Rv (or other relevant strains) culture
-
Test compounds (this compound analogs)
-
Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis is diluted in 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Test compounds and standard drugs are serially diluted in 7H9 broth directly in the 96-well plates. A row with no drug serves as a growth control, and a well with media alone serves as a sterile control.
-
Inoculation: Each well (except the sterile control) is inoculated with the prepared mycobacterial suspension.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and Tween 80 is added to each well.
-
Re-incubation: Plates are re-incubated at 37°C for 24-48 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Cytotoxicity Assay: XTT Method
The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is a colorimetric method used to assess the cytotoxicity of compounds on mammalian cell lines, such as L929 mouse fibroblasts.[3][4]
Materials:
-
96-well tissue culture plates
-
L929 mouse fibroblast cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
-
Test compounds
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS - Phenazine Methosulfate)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: L929 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A set of wells with untreated cells serves as a control.
-
Incubation: The plates are incubated for another 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of XTT Reagent: The XTT labeling reagent is mixed with the electron-coupling reagent immediately before use.
-
Addition of XTT Reagent: The prepared XTT reagent mixture is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours. During this time, metabolically active cells reduce the yellow XTT to a soluble orange formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm, with a reference wavelength of 650 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for screening these compounds and a proposed mechanism of action.
Caption: Generalized workflow for the synthesis and screening of this compound analogs.
Caption: Proposed mechanism of action via inhibition of the mycolic acid biosynthesis pathway.
Potential Mechanism of Action
While the precise molecular target of this compound analogs has not been definitively elucidated, the structural similarity of the 2-aminothiazole moiety to known antitubercular agents provides clues to a potential mechanism of action. Thiolactomycin, a natural product containing a thiolactone ring, is a known inhibitor of the β-ketoacyl-ACP synthases (KasA and KasB) in M. tuberculosis. These enzymes are crucial for the elongation of fatty acids in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[7] Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier.
It is hypothesized that this compound analogs may act by inhibiting one or more enzymes in the mycolic acid biosynthesis pathway, potentially KasA/B.[7] Inhibition of this pathway disrupts the integrity of the cell wall, leading to bacterial death. Further biochemical and genetic studies are required to confirm this proposed mechanism and identify the specific molecular target(s) of this promising class of compounds.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel antimycobacterial agents. The available data indicates that analogs of this class exhibit promising activity against M. tuberculosis. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and pharmacokinetic properties of the lead compounds.
-
Mechanism of Action studies: To definitively identify the molecular target(s) and elucidate the mechanism of inhibition.
-
In vivo efficacy studies: To evaluate the therapeutic potential of the most promising analogs in animal models of tuberculosis.
-
Evaluation against resistant strains: To determine the activity of these compounds against MDR and XDR clinical isolates of M. tuberculosis.
By pursuing these research avenues, the full potential of this compound analogs as a new class of antitubercular drugs can be realized, contributing to the global effort to combat tuberculosis.
References
- 1. XXT Test - Eurofins Medical Device Testing [eurofins.com]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bbrc.in [bbrc.in]
- 6. Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 2-(Pyrrolidin-1-yl)thiazole: A Bioactive Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular frameworks that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic structures, the 2-(pyrrolidin-1-yl)thiazole scaffold has recently garnered significant attention as a promising and versatile bioactive core. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted biological activities of this emerging scaffold, presenting key data, detailed experimental protocols, and a visualization of its mechanism of action to facilitate further research and development in this exciting area.
Quantitative Bioactivity Data
The this compound scaffold has demonstrated a broad spectrum of biological activities, including antibacterial, antimycobacterial, anticancer, and anticonvulsant properties. The following tables summarize the quantitative data from key studies, offering a comparative look at the potency of various derivatives.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound | M. tuberculosis H37Rv | S. aureus | B. subtilis | A. hydrophila | E. coli | A. baumannii | Reference |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | ||
| 6j | 20 | >500 | >500 | >500 | >500 | >500 | [1] |
| 6m | 62.5 | 500 | 500 | 250 | 500 | 500 | [1] |
| 7k | 7.81 | 250 | 250 | 125 | 250 | 250 | [1] |
| 7l | 3.90 | 125 | 125 | 62.5 | 125 | 125 | [1] |
| 7m | 3.90 | 62.5 | 62.5 | 62.5 | 62.5 | 62.5 | [1] |
| Ampicillin | - | 0.9 | 0.9 | - | 1.9 | 125 | [1] |
| Isoniazid | 0.04 | - | - | - | - | - | [2] |
| Ethambutol | 1.95 | - | - | - | - | - | [2] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | PI3Kα IC50 (nM) | HDAC6 IC50 (nM) | L-363 Cell Line IC50 (µM) | Reference |
| 21j | 2.9 | 26 | 0.17 | [3] |
Table 3: Anticonvulsant Activity of Thiazole-Based Pyrrolidinone Derivatives
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI) | Reference |
| 5g | >100 | 18.4 | 170.2 | 9.2 |
Note: Data for anticonvulsant activity of a closely related scaffold is presented here as a representative example due to the limited availability of specific data for the this compound core in this therapeutic area.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the evaluation of the this compound scaffold.
General Procedure for the Synthesis of this compound Derivatives
A versatile and efficient method for the synthesis of the this compound framework involves a two-step process.[1][2] Initially, a substituted pyrrolidine is reacted with benzoylisothiocyanate in a suitable solvent like acetonitrile under reflux. This is followed by a sequential reaction with an α-bromo ketone, such as 2-bromo-4'-methoxyacetophenone, in refluxing acetone to yield the desired this compound derivative.[1][2]
Antibacterial and Antimycobacterial Activity Assays
The antibacterial activity of the synthesized compounds is determined using the broth microdilution method.[1]
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The antimycobacterial activity against Mycobacterium tuberculosis H37Rv is assessed using the MABA.[2]
-
Preparation of Test Compounds: Serial dilutions of the test compounds are prepared in 7H9 broth supplemented with OADC in a 96-well plate.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a standard turbidity.
-
Inoculation and Incubation: The wells are inoculated with the mycobacterial suspension and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue and Reading: After incubation, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Anticancer Activity Assays
The inhibitory activity against PI3Kα and HDAC6 is determined using commercially available assay kits.
-
PI3Kα Inhibition Assay (ADP-Glo™ Kinase Assay): This assay measures the amount of ADP produced during the kinase reaction. The test compound is incubated with the PI3Kα enzyme and its substrate. The reaction is stopped, and the amount of ADP is quantified using a luciferase-based detection system. The luminescence signal is proportional to the enzyme activity, and the IC50 value is calculated from the dose-response curve.
-
HDAC6 Inhibition Assay (Fluorometric): This assay utilizes a fluorogenic substrate that, upon deacetylation by HDAC6, can be cleaved by a developer enzyme to release a fluorescent molecule. The test compound is incubated with the HDAC6 enzyme and the substrate. The reaction is stopped, and the fluorescence is measured. The fluorescence intensity is directly proportional to the HDAC6 activity, and the IC50 value is determined from the dose-response curve.
Anticonvulsant Activity Screening
The MES test is a model for generalized tonic-clonic seizures.
-
Animal Preparation: Mice are administered the test compound intraperitoneally.
-
Induction of Seizure: After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
-
Determination of ED50: The median effective dose (ED50) is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.
The scPTZ test is a model for myoclonic and absence seizures.
-
Animal Preparation: Mice are pretreated with the test compound.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole is administered subcutaneously.
-
Observation: The animals are observed for the onset of clonic seizures (characterized by rhythmic muscle contractions). Protection is defined as the absence of clonic seizures within a specified observation period.
-
Determination of ED50: The ED50 is the dose of the compound that protects 50% of the animals from clonic seizures.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by this compound derivatives and a typical experimental workflow for their synthesis and initial biological screening.
Caption: Dual inhibition of PI3Kα and HDAC6 signaling pathway.
Caption: General experimental workflow for scaffold development.
Conclusion
The this compound scaffold represents a significant finding in the landscape of medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its amenability to synthetic modification allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the potential of this promising bioactive core. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives is warranted and holds the promise of yielding next-generation drugs for a variety of diseases.
References
Exploring the Chemical Space of 2-(Pyrrolidin-1-yl)thiazole Derivatives: A Technical Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyrrolidine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. The 2-(pyrrolidin-1-yl)thiazole core combines the structural features of two pharmacologically important moieties, offering a versatile platform for developing novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical space of these derivatives, covering synthetic strategies, structure-activity relationships (SAR), and their diverse biological activities. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside quantitative data and visualizations to support drug discovery and development efforts.
Introduction
Thiazole and pyrrolidine rings are privileged structures in drug discovery, appearing in numerous natural products and FDA-approved drugs.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in drugs like the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[3][4] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions make it an excellent pharmacophore.[5] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile scaffold found in many alkaloids and synthetic drugs, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties.[2][6]
The combination of these two scaffolds into the this compound framework has yielded compounds with a wide spectrum of biological activities, including antimicrobial, antimycobacterial, anticancer, and neuroprotective properties.[1][2][7] This guide aims to consolidate the current knowledge on these derivatives, providing a foundational resource for researchers aiming to explore and exploit this promising chemical space.
Synthetic Strategies
A versatile and efficient two-step protocol is the most common method for synthesizing highly functionalized this compound derivatives.[8][9] This approach, a variation of the Hantzsch thiazole synthesis, offers good yields and allows for the introduction of diversity at multiple points on both the pyrrolidine and thiazole rings.
The general synthetic workflow is outlined below.
This two-step process involves the initial reaction of a substituted pyrrolidine with benzoylisothiocyanate, typically in acetonitrile, to form a stable N-benzoylthiourea intermediate.[8] This intermediate is then reacted with a substituted α-bromo ketone in refluxing acetone to yield the final this compound product via cyclocondensation.[9] The choice of solvent in the second step can be critical; using protic solvents like methanol can sometimes lead to debenzoylation and the formation of 2,3-disubstituted thiazoles.[10]
Biological Activities and Structure-Activity Relationships
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications. The substituents on both heterocyclic rings play a crucial role in determining the potency and selectivity of their biological effects.
Antimicrobial and Antimycobacterial Activity
A significant area of investigation for these compounds has been their activity against various bacterial and mycobacterial strains.[1] Several derivatives have shown moderate to good activity against Mycobacterium tuberculosis H37Rv, with some compounds exhibiting minimum inhibitory concentrations (MIC) superior to the reference drug ethambutol.[10]
| Compound ID | Key Substituents | Target Strain | MIC (µg/mL) | Reference |
| 7k | p-chlorophenyl, methoxycarbonyl, 3-indolylmethyl | M. tuberculosis H37Rv | 3.90 | [10] |
| 7l | p-chlorophenyl, methoxycarbonyl, 3-indolylmethyl | M. tuberculosis H37Rv | 7.81 | [10] |
| 7m | p-chlorophenyl, methoxycarbonyl, 3-indolylmethyl | M. tuberculosis H37Rv | 3.90 | [10] |
| Ethambutol | (Reference Drug) | M. tuberculosis H37Rv | 5 - 10 | [2] |
| Isoniazid | (Reference Drug) | M. tuberculosis H37Rv | 0.025-0.05 | [10] |
| 51a | 4-fluorophenyl on thiazole | B. cereus | 21.70 ± 0.36 | [2] |
| 51a | 4-fluorophenyl on thiazole | S. aureus | 30.53 ± 0.42 | [2] |
| Gentamicin | (Reference Drug) | B. cereus / S. aureus | 22.65 / 22.17 | [2] |
Structure-Activity Relationship (SAR):
-
The presence of a p-chlorophenyl group and a 3-indolylmethyl substituent on the pyrrolidine ring appears to be beneficial for anti-tuberculosis activity.[10]
-
For general antibacterial activity, a 4-fluorophenyl substituent on the thiazole ring resulted in the best activity against Gram-positive bacteria B. cereus and S. aureus.[2][11]
-
Generally, activity against Gram-negative bacteria is limited, which may be due to the barrier presented by the outer membrane of these bacteria.[12]
Enzyme Inhibition
The this compound scaffold has been explored for its potential to inhibit enzymes relevant to various diseases, such as acetylcholinesterase (AChE) for Alzheimer's disease and carbonic anhydrases (CAs).[1]
| Compound ID | Target Enzyme | Ki (nM) | Reference |
| 3b | hCA I | 17.61 ± 3.58 | [1] |
| 3b | hCA II | 5.14 ± 0.61 | [1] |
| 6a | AChE | 22.34 ± 4.53 | [1] |
| 6b | AChE | 27.21 ± 3.96 | [1] |
| Tacrine | AChE (Reference) | - | [1] |
Structure-Activity Relationship (SAR):
-
In a series of pyrrolidine-containing benzenesulfonamides, specific substitution patterns led to potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as AChE.[1]
-
Compounds 6a and 6b , bearing 2,4-dimethoxyphenyl and 4-methoxyphenyl substituents respectively, were identified as the most promising AChE inhibitors in their series.[2]
Anticancer and Kinase Inhibition Potential
While data specifically on this compound derivatives as anticancer agents is emerging, the broader 2-aminothiazole class is a well-established scaffold in oncology.[4][13] It is a core component of the multi-kinase inhibitor Dasatinib.[4] Derivatives have shown potential as inhibitors of various kinases, including Aurora kinase, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR.[14][15] The exploration of the pyrrolidin-1-yl subclass in this area is a logical and promising direction for future research.
Neuroprotective Effects
The thiazole scaffold is present in Riluzole, an FDA-approved drug for amyotrophic lateral sclerosis (ALS) with neuroprotective properties.[16] Recent studies have begun to explore thiazole derivatives, including those with sulfonamide moieties, for their potential in treating neurodegenerative diseases like Parkinson's.[7] These compounds may exert their effects by activating SIRT1, reducing oxidative stress, and preventing mitochondrial dysfunction.[7] The incorporation of the pyrrolidine ring could further modulate blood-brain barrier permeability and target engagement, making this an important area for future investigation.
Key Experimental Protocols
General Synthesis of 2-(Pyrrolidin-1-yl)thiazoles (Adapted from Belveren et al.)[8]
Step 1: Synthesis of N-Benzoylthiourea Intermediate
-
Dissolve the desired substituted pyrrolidine (1.0 eq) in anhydrous acetonitrile.
-
Add benzoylisothiocyanate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude N-benzoylthiourea intermediate by flash chromatography on silica gel to yield the stable intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified N-benzoylthiourea intermediate (1.0 eq) in anhydrous acetone.
-
Add the appropriate α-bromo ketone (1.1 eq) to the solution.
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, concentrate the mixture under vacuum.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final this compound derivative.
-
Characterize the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)[10]
-
Preparation: Use sterile 96-well microplates. Add 100 µL of Middlebrook 7H9 broth to each well.
-
Compound Dilution: Serially dilute the test compounds in the wells across the plate.
-
Inoculation: Prepare an inoculum of Mycobacterium tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth and add 100 µL to each well.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Reading: Add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours.
-
Analysis: A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the color change from blue to pink.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[1]
-
Reagents: Prepare solutions of Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, 50 µL of buffer, and 25 µL of the test compound solution at various concentrations.
-
Initiation: Start the reaction by adding 25 µL of the AChE enzyme solution.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.
-
Calculation: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The this compound scaffold represents a rich and underexplored region of chemical space with demonstrated potential across multiple therapeutic areas. The synthetic accessibility allows for extensive derivatization and optimization of biological activity. Current research highlights promising leads in the development of novel antimycobacterial agents and enzyme inhibitors.
Future efforts should focus on:
-
Expanding Chemical Diversity: Systematically exploring a wider range of substituents on both the pyrrolidine and thiazole rings to build comprehensive SAR models.
-
Kinase Profiling: Screening libraries of these derivatives against panels of kinases to identify novel anticancer agents, leveraging the known success of the 2-aminothiazole core.
-
Neuroprotective Investigations: Evaluating optimized compounds in cell-based and in vivo models of neurodegeneration to explore their potential for treating diseases like Alzheimer's and Parkinson's.
-
ADMET Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to identify candidates with favorable drug-like properties.
By integrating synthetic chemistry, biological screening, and computational modeling, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 9. rua.ua.es [rua.ua.es]
- 10. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Enriching biologically relevant chemical space around 2-aminothiazole template for anticancer drug development | Semantic Scholar [semanticscholar.org]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Navigating the Anticonvulsant Potential of Substituted 2-(Pyrrolidin-1-yl)thiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry and pharmacology. Among the myriad of heterocyclic scaffolds explored for their anticonvulsant properties, thiazole derivatives have emerged as a promising class of compounds. This technical guide focuses on the anticonvulsant activities of a specific subset: substituted 2-(pyrrolidin-1-yl)thiazoles. While direct, extensive research on this specific scaffold is emerging, this document synthesizes the available data on related structures and outlines the established methodologies for evaluating their potential as effective anticonvulsant agents. By examining the broader context of thiazole and pyrrolidine-containing anticonvulsants, we can extrapolate a framework for the development and assessment of this targeted chemical series.
The rationale for investigating 2-(pyrrolidin-1-yl)thiazoles lies in the known pharmacophoric features of existing AEDs. The thiazole ring is a bioisostere of various structures found in established anticonvulsants and is known to interact with key biological targets. The pyrrolidine moiety can influence physicochemical properties such as solubility and lipophilicity, which are critical for oral bioavailability and penetration of the blood-brain barrier. The strategic placement of various substituents on this core structure allows for the fine-tuning of its pharmacological profile, including efficacy, potency, and safety.
This guide provides a comprehensive overview of the preclinical screening workflow for novel anticonvulsant candidates, details the experimental protocols for key in vivo assays, and presents a structured approach to understanding the potential mechanisms of action.
Preclinical Screening and Evaluation
The initial assessment of newly synthesized substituted 2-(pyrrolidin-1-yl)thiazole derivatives typically follows a structured, multi-tiered screening process. This workflow is designed to efficiently identify promising candidates while adhering to the principles of responsible animal use.
Experimental Workflow for Anticonvulsant Drug Discovery
Caption: A generalized preclinical screening workflow for the discovery and development of novel anticonvulsant agents.
Key Experimental Protocols
The anticonvulsant activity of novel compounds is primarily assessed using well-validated in vivo models that represent different types of seizures. Neurotoxicity is also evaluated to determine the therapeutic window of the candidates.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
-
Apparatus: An electroconvulsometer equipped with corneal or ear-clip electrodes is required.
-
Animals: Adult male albino mice (20-25 g) or Wistar rats (100-150 g) are commonly used. Animals should be acclimatized for at least one week prior to the experiment.
-
Procedure:
-
Animals are divided into several groups (n=6-8 per group), including a vehicle control group, a standard drug group (e.g., Phenytoin, Carbamazepine), and test compound groups at various doses.
-
The test compounds, standard, and vehicle are typically administered intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined period (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through the electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered the endpoint, indicating protection.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for identifying compounds that may be effective against absence seizures.
-
Apparatus: Standard animal observation cages.
-
Animals: Adult male albino mice (20-25 g).
-
Procedure:
-
Similar to the MES test, animals are divided into control, standard (e.g., Ethosuximide, Valproic acid), and test groups.
-
Compounds are administered, and after a set time, a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a period of 30 minutes for the onset of clonic seizures (a seizure lasting for at least 5 seconds).
-
The absence of clonic seizures is considered as the criterion for protection.
-
Rotarod Neurotoxicity Test
This test assesses the potential for a compound to cause motor impairment and neurological deficits.
-
Apparatus: A rotarod apparatus, which is a rotating rod.
-
Animals: Adult male albino mice (20-25 g).
-
Procedure:
-
Mice are trained to stay on the rotating rod (e.g., at 20-25 rpm) for a set period (e.g., 1-2 minutes) in three successive trials.
-
Only the mice that successfully complete the training are selected for the test.
-
The trained mice are administered the test compound, standard, or vehicle.
-
At various time intervals after administration, the mice are placed back on the rotating rod, and their ability to remain on the rod for the set period is recorded.
-
The inability of a mouse to remain on the rod for the predetermined time is indicative of neurotoxicity.
-
Data Presentation
While specific quantitative data for a series of substituted 2-(pyrrolidin-1-yl)thiazoles is not yet extensively published, the following table structure is recommended for summarizing the results from the aforementioned preclinical tests. This allows for a clear comparison of the anticonvulsant activity and neurotoxicity of the test compounds.
| Compound ID | Substitution Pattern | MES Screen (% Protection @ Dose) | scPTZ Screen (% Protection @ Dose) | Rotarod Neurotoxicity (% Deficit @ Dose) |
| STD-PHT | Phenytoin | 100% @ 25 mg/kg | - | 50% @ 100 mg/kg |
| STD-VPA | Valproic Acid | 100% @ 200 mg/kg | 100% @ 150 mg/kg | 50% @ 400 mg/kg |
| Test-001 | e.g., 4-phenyl | Data to be filled | Data to be filled | Data to be filled |
| Test-002 | e.g., 4-(4-chlorophenyl) | Data to be filled | Data to be filled | Data to be filled |
| Test-003 | e.g., 4-(4-methoxyphenyl) | Data to be filled | Data to be filled | Data to be filled |
Data in this table is hypothetical and for illustrative purposes only.
For compounds that show significant activity in the initial screens, a quantitative evaluation is performed to determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity. The Protective Index (PI), calculated as TD50/ED50, is a crucial parameter for assessing the safety margin of a compound.
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) (MES) |
| STD-PHT | 9.5 | - | 68.5 | 7.2 |
| STD-VPA | 250 | 149 | 426 | 1.7 |
| Test-001 | Data to be filled | Data to be filled | Data to be filled | Calculated |
| Test-002 | Data to be filled | Data to be filled | Data to be filled | Calculated |
Data in this table is hypothetical and for illustrative purposes only.
Potential Mechanisms of Action
The anticonvulsant effects of various drugs are mediated through several key signaling pathways and molecular targets within the central nervous system. For novel compounds like substituted 2-(pyrrolidin-1-yl)thiazoles, elucidating the mechanism of action is a critical step in their development. Based on the mechanisms of known AEDs, the following pathways are plausible targets.
Modulation of Neuronal Ion Channels and Receptors
Caption: Key molecular targets for anticonvulsant drug action, focusing on ion channels and neurotransmitter receptors.
Further mechanistic studies for promising this compound derivatives could involve:
-
In vitro electrophysiology: Using patch-clamp techniques to study the effects of the compounds on specific ion channels (e.g., sodium, potassium, calcium) in neuronal cell lines or primary neuron cultures.
-
Receptor binding assays: To determine if the compounds bind to specific neurotransmitter receptors, such as GABAA or glutamate receptor subtypes.
-
Neurochemical studies: Measuring the levels of key neurotransmitters like GABA and glutamate in the brain tissue of animals treated with the test compounds.
Conclusion
While the anticonvulsant potential of substituted 2-(pyrrolidin-1-yl)thiazoles is a developing area of research, the established methodologies for preclinical screening and mechanistic investigation provide a clear path forward. By systematically synthesizing and evaluating new derivatives using the protocols outlined in this guide, researchers can effectively identify promising lead compounds. The structural novelty of this scaffold, combining the recognized pharmacophoric elements of the thiazole and pyrrolidine rings, holds significant promise for the discovery of next-generation antiepileptic drugs with improved efficacy and safety profiles. Future studies focused on this specific chemical class are warranted to fully elucidate their therapeutic potential.
Preliminary Cytotoxicity Profile of 2-(pyrrolidin-1-yl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties. When coupled with a pyrrolidine moiety, the resulting 2-(pyrrolidin-1-yl)thiazole structure presents a promising pharmacophore for the development of novel cytotoxic agents. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of this compound and its derivatives. It includes a summary of available quantitative data, detailed experimental protocols for key cytotoxicity assays, and visualizations of the proposed mechanisms of action.
Quantitative Cytotoxicity Data
While specific cytotoxicity data for the unsubstituted parent compound, this compound, is limited in the public domain, numerous studies have investigated the anticancer activity of its derivatives. These studies provide valuable insights into the structure-activity relationships and the potential of this chemical class. The following tables summarize the in vitro cytotoxicity (IC50 values) of selected this compound and related 2-aminothiazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Pyrrolidinedione-thiazolidinone hybrids | Squamous cell carcinoma (SCC-15) | 6.72 - 39.85 | |
| Thiazole-based chalcone with pyrrolidine | Liver Cancer (HepG2) | 10.6 (µg/mL) | [1] |
| Thiazole-based chalcone with pyrrolidine | Breast Cancer (MCF-7) | 12.6 (µg/mL) | [1] |
| 2-amino-5-benzylthiazole derivatives | Human Leukemia | Not specified | [2] |
| Thiazole-based pyrrolidine derivatives | Healthy mammalian cells (L929) | Non-toxic at certain concentrations | [3] |
| Related 2-Aminothiazole Derivatives | Cancer Cell Line | IC50 Value (µM) | Reference |
| Imidazo[2,1-b]thiazole derivatives | Melanoma (A375P) | Sub-micromolar | [4] |
| Thiazolyl-pyrimidines | Ishikawa, A549 | Moderately cytotoxic | [5] |
| Thiazole conjugated amino acid derivatives | A549, HeLa, MCF-7 | 2.07 - 8.51 | [6] |
| Novel thiazole derivatives | Osteosarcoma (SaOS-2) | 0.190 - 0.273 (µg/mL) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microplate
-
This compound compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound compound
-
Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
This compound compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different cell cycle phases are quantified based on the fluorescence intensity of PI.
Visualization of Cellular Mechanisms
The cytotoxic effects of 2-aminothiazole derivatives, the parent class of this compound, are often mediated through the induction of apoptosis and cell cycle arrest.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Proposed Apoptotic Signaling Pathway
Based on studies of related 2-aminothiazole derivatives, a potential mechanism of action involves the induction of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptotic pathway induced by this compound derivatives.
Proposed Cell Cycle Arrest Mechanism
Some 2-aminothiazole derivatives have been shown to induce cell cycle arrest, often at the G2/M phase.
Caption: Proposed mechanism of G2/M cell cycle arrest by this compound derivatives.
Conclusion
The preliminary cytotoxicity studies on this compound derivatives highlight their potential as a promising class of anticancer agents. The available data indicates that these compounds can exhibit potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis through the intrinsic mitochondrial pathway and the promotion of cell cycle arrest. Further research is warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of these compounds. The experimental protocols and mechanistic visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to advance the study of this important class of molecules.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel thiazolyl-pyrimidines and their anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 2-(Pyrrolidin-1-yl)thiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole derivatives. This class of compounds holds significant promise in medicinal chemistry, demonstrating notable antibacterial and antimycobacterial activities. The described methodologies offer a versatile and concise approach for accessing these valuable molecular frameworks.
Application Notes
The pyrrolidine and thiazole ring systems are prominent scaffolds in a multitude of natural products, pharmaceuticals, and other biologically active molecules. The fusion of these two heterocyclic moieties into a single framework, as in the this compound core, has been shown to yield compounds with interesting biological profiles.
Recent studies have highlighted the potential of these derivatives as antibacterial and antimycobacterial agents.[1][2][3] Specifically, certain substituted 2-(pyrrolidin-1-yl)thiazoles have exhibited moderate to good activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, Bacillus subtilis, and Aeromonas hydrophila.[1] Furthermore, these compounds have demonstrated promising anti-tuberculosis (anti-TB) activity against the Mycobacterium tuberculosis H37Rv strain.[1][2][3]
The synthetic strategy presented here allows for the incorporation of diverse substituents on both the pyrrolidine and thiazole rings, enabling the generation of a library of analogs for structure-activity relationship (SAR) studies. This facilitates the optimization of their biological activity and pharmacokinetic properties, making them attractive candidates for further development in drug discovery programs targeting infectious diseases. The versatility of the pyrrolidine scaffold, a common feature in many bioactive compounds, combined with the proven biological relevance of the thiazole moiety, underscores the potential of this compound class.[4]
Experimental Protocols
The synthesis of this compound derivatives can be efficiently achieved through a one-pot, two-step process. The general strategy involves the initial formation of an N-benzoylthiourea intermediate from a substituted pyrrolidine, followed by cyclization with an α-bromo ketone.
General Two-Step, One-Pot Synthesis of 2-(pyrrolidin-1-yl)thiazoles
This protocol is adapted from the work of Belveren et al.[1][3]
Step 1: Formation of Benzoylaminocarbo-N-thioylpyrrolidines (Intermediate 7)
-
In a round-bottom flask, dissolve the desired polysubstituted prolinate or pyrrolidine derivative (1.0 equiv.) in dry acetonitrile.
-
Add benzoylisothiocyanate (1.0 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude benzoylaminocarbo-N-thioylpyrrolidine intermediate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form 2-(Pyrrolidin-1-yl)thiazoles (Target Compound 5)
-
Dissolve the crude intermediate from Step 1 in dry acetone.
-
Add the appropriate α-bromoacetophenone derivative (1.0 equiv.) to the solution.
-
Reflux the reaction mixture for the time specified in Table 1.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Alternative One-Pot Hantzsch-Type Synthesis of 2-Aminothiazoles
For the synthesis of the broader class of 2-aminothiazoles, a facile one-pot α-bromination/cyclization process from aromatic methyl ketones and thioureas can be employed, as described by Xie et al.[5]
-
To a solution of the aromatic methyl ketone (1.0 mmol) in a suitable solvent, add copper(II) bromide (2.2 mmol).
-
Reflux the mixture for the time required for the α-bromination to complete (monitor by TLC).
-
Add the corresponding thiourea or N-substituted thiourea (1.2 mmol) to the reaction mixture.
-
Continue to reflux until the cyclization is complete (monitor by TLC).
-
After cooling, pour the reaction mixture into an aqueous solution of sodium bicarbonate and stir.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-aminothiazole derivative.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives, based on the protocol by Belveren et al.[1]
Table 1: Synthesis of Racemic 2-(Pyrrolidin-1-yl)thiazoles
| Entry | Pyrrolidine Reactant (6) | Intermediate (7) Yield (%) | Product (5) Yield (%) | Ar |
| 1 | 6j | 85 | 72 | 4-(MeO)C₆H₄ |
| 2 | 6k | 92 | 83 | 4-(MeO)C₆H₄ |
| 3 | 6l | 80 | 65 | 4-(MeO)C₆H₄ |
| 4 | 6m | 88 | 78 | 4-(MeO)C₆H₄ |
| 5 | 6n | 82 | 69 | 4-(MeO)C₆H₄ |
| 6 | 6o | 87 | 75 | 4-(MeO)C₆H₄ |
Yields are for the isolated products after flash chromatography.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the one-pot synthesis of this compound derivatives.
Plausible Reaction Mechanism
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. rua.ua.es [rua.ua.es]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: 2-(Pyrrolidin-1-yl)thiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Pyrrolidin-1-yl)thiazole is a versatile heterocyclic building block that combines the structural features of a thiazole ring and a pyrrolidine moiety. This unique combination imparts favorable physicochemical properties and serves as a valuable scaffold in medicinal chemistry and organic synthesis. The thiazole core is a prevalent motif in numerous biologically active compounds, including antibacterial, antifungal, and anticancer agents. The pyrrolidine ring, a common feature in natural products and pharmaceuticals, often enhances solubility, metabolic stability, and target engagement. These application notes provide an overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and potential applications in drug discovery.
Synthetic Applications
This compound serves as a versatile precursor for the synthesis of a wide range of functionalized molecules. Its reactivity can be modulated at several positions, making it a valuable starting point for generating molecular diversity.
Multicomponent Synthesis of Highly Substituted 2-(Pyrrolidin-1-yl)thiazoles
A robust and efficient method for the synthesis of complex this compound derivatives involves a one-pot, three-component reaction. This approach combines a substituted pyrrolidine, benzoylisothiocyanate, and an α-bromo ketone to rapidly assemble highly functionalized thiazole frameworks.[1][2][3] This methodology is particularly attractive for the construction of compound libraries for high-throughput screening.
A general workflow for this synthesis is depicted below:
References
Determining the Minimum Inhibitory Concentration (MIC) of 2-(pyrrolidin-1-yl)thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of 2-(pyrrolidin-1-yl)thiazole and its derivatives. This document outlines the necessary materials, detailed experimental protocols, and data interpretation methods. The provided protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.
Introduction
This compound is a heterocyclic compound incorporating both a pyrrolidine and a thiazole ring system. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. The pyrrolidine moiety is also a common feature in many biologically active natural products and synthetic drugs. The combination of these two rings in this compound and its derivatives has shown promise, with studies reporting antibacterial and antimycobacterial activities.
The MIC is a fundamental measure of the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism. Accurate determination of the MIC is a critical step in the discovery and development of new antimicrobial drugs.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₁₀N₂S |
| Molecular Weight | 154.24 g/mol |
| Appearance | Varies (consult supplier data) |
| Solubility | Solubility testing is recommended. Common solvents for similar compounds include dimethyl sulfoxide (DMSO) and water. |
| CAS Number | 24255-45-6 |
Antimicrobial Activity Profile
Published research on derivatives of this compound has demonstrated a spectrum of antibacterial and antimycobacterial activity. The following table summarizes reported MIC values for some functionalized this compound derivatives against various bacterial strains. This data can guide the selection of appropriate test organisms and concentration ranges for MIC determination of the parent compound or new analogs.
Table 1: Reported MIC Values for Functionalized this compound Derivatives
| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |
| Functionalized Derivative 1 | Mycobacterium tuberculosis H37Rv | 3.90 - 62.5 | [1][2] |
| Functionalized Derivative 2 | Gram-positive bacteria (e.g., Staphylococcus aureus) | 62.5 - 500 | [3] |
| Functionalized Derivative 3 | Gram-negative bacteria (e.g., Escherichia coli) | 62.5 - 500 | [3] |
Note: The MIC values are for derivative compounds and may not be representative of the parent molecule, this compound. Experimental determination is necessary.
Experimental Protocols for MIC Determination
Two standard methods for MIC determination are the broth microdilution method and the agar dilution method. The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.
Protocol 1: Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple compounds and concentrations simultaneously.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and clinical isolates of interest)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in CAMHB to achieve a working stock solution at a concentration twice the highest desired final concentration in the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the prepared bacterial suspension.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Broth microdilution workflow.
Protocol 2: Agar Dilution Method
This method is useful for testing a large number of bacterial strains against a few antimicrobial agents.
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Inoculating device (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Prepare a series of tubes, each containing the appropriate volume of molten agar.
-
Add the required volume of the this compound stock solution to each tube to achieve the desired final concentrations in the agar. Ensure thorough mixing.
-
Pour the agar from each tube into a sterile petri dish and allow it to solidify.
-
Prepare a control plate containing no compound.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.
-
-
Inoculation and Incubation:
-
Using an inoculating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.
-
Allow the inocula to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.
-
Agar dilution workflow.
Quality Control
For both methods, it is essential to include quality control (QC) strains with known MIC values for the antimicrobial agents being tested (if available for the specific compound class). This ensures the accuracy and reproducibility of the results. The obtained MIC values for the QC strains should fall within the acceptable ranges specified by CLSI.
Data Interpretation and Reporting
The MIC is reported as the lowest concentration of the antimicrobial agent that inhibits visible growth. The results should be recorded in µg/mL. When reporting MIC data, it is crucial to specify the method used (broth microdilution or agar dilution), the bacterial strains tested, and the growth medium and conditions.
Conclusion
The broth microdilution and agar dilution methods are standard and reliable procedures for determining the in vitro activity of this compound. Adherence to these detailed protocols and the inclusion of appropriate quality control measures will yield accurate and reproducible MIC data, which is fundamental for the continued research and development of this promising class of antimicrobial agents.
References
Application Notes: 2-(pyrrolidin-1-yl)thiazole Derivatives as Versatile Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-(pyrrolidin-1-yl)thiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional arrangement and synthetic tractability make it an ideal framework for the development of novel therapeutic agents. Derivatives incorporating this moiety have demonstrated a wide range of biological activities, including antibacterial, anticonvulsant, and anticancer properties.[1][2] A particularly promising area of research is their application as enzyme inhibitors, targeting a diverse array of proteins implicated in various disease states, from neurodegenerative disorders to cancer and diabetes. These notes provide an overview of the application of this compound derivatives as inhibitors of several key enzyme classes, complete with quantitative data and detailed experimental protocols.
Inhibition of Rho-Associated Protein Kinases (ROCK)
Rho-associated protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that are crucial regulators of cellular functions such as cytoskeletal organization, cell motility, and proliferation.[3] The Rho/ROCK signaling pathway is often dysregulated in diseases like cancer, where it promotes metastasis and angiogenesis, and in cardiovascular conditions.[4][5] Consequently, ROCK inhibitors are being actively investigated as potential therapeutics. Certain this compound derivatives have been identified as potent inhibitors of both ROCK isoforms.[3][6]
Quantitative Inhibition Data
The inhibitory activities of selected pyridylthiazole-based derivatives against ROCK1 and ROCK2 are summarized below.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| CID5056270 (4) | ROCK1 | 13 | [3] |
| ROCK2 | < 3 | [3] | |
| ROCK2 (in-house) | 0.56 | [3] | |
| Compound 4v | ROCK2 | 20 | [6] |
| Compound 4j | ROCK2 | 960 | [6] |
| Compound 4k | ROCK2 | 1560 | [6] |
| Compound 4l | ROCK2 | 1020 | [6] |
Signaling Pathway Diagram
Caption: The Rho/ROCK signaling pathway and the point of inhibition.
Experimental Protocol: Z'-Lyte™ Kinase Assay for ROCK2 Inhibition
This protocol is adapted from methodologies used to evaluate pyridylthiazole-based ROCK inhibitors.[3] The Z'-Lyte™ assay is a fluorescence resonance energy transfer (FRET)-based method for measuring kinase activity.
Materials:
-
Z'-Lyte™ Ser/Thr 1 Peptide substrate
-
ROCK2 kinase
-
ATP solution
-
Kinase buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Development Reagent
-
Stop Reagent
-
Microplate reader (fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture Preparation: In a 384-well plate, add 2.5 µL of the diluted test compound solution or DMSO (for control wells).
-
Enzyme Addition: Add 5 µL of the ROCK2 enzyme solution (at 2x the final desired concentration) to each well.
-
Peptide/ATP Mixture: Prepare a peptide/ATP mixture by adding the Z'-Lyte™ Ser/Thr 1 Peptide and ATP to the kinase buffer. The final concentrations should be optimized for the specific kinase lot (typically near the Km for ATP).
-
Initiate Reaction: Add 2.5 µL of the peptide/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Development: Add 5 µL of the Development Reagent to each well.
-
Second Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.
-
Stop Reaction & Read Plate: Add 5 µL of the Stop Reagent to each well. Read the plate on a fluorescence microplate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Data Analysis: Calculate the emission ratio (445 nm / 520 nm). The percent inhibition is determined relative to the high (no enzyme) and low (DMSO only) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Inhibition of Cholinesterases and Monoamine Oxidase B (MAO-B)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are cornerstone therapies for Alzheimer's disease, working to increase acetylcholine levels in the brain.[7] Monoamine oxidase B (MAO-B) is another key target in neurodegenerative diseases, as its inhibition can increase dopamine levels. Multi-target-directed ligands that can inhibit both cholinesterases and MAO-B are of great interest. Certain benzothiazole-pyrrolidine derivatives have shown promising activity against BuChE and MAO-B.[7]
Quantitative Inhibition Data
| Compound ID | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition at 100 µM (%) | Reference |
| Compound 2c | BuChE | 15.12 | - | - | [7] |
| MAO-B | - | - | 60.10 | [7] | |
| Compound 2h | BuChE | 12.33 | - | - | [7] |
| MAO-B | - | - | 66.30 | [7] | |
| Compound 6a | AChE | - | 22.34 ± 4.53 | - | [1] |
| Compound 6b | AChE | - | 27.21 ± 3.96 | - | [1] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition
This protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[1]
Materials:
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
AChE or BuChE enzyme solution
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (visible absorbance)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI, 10 mM) in deionized water.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
140 µL of Tris-HCl buffer
-
20 µL of the test compound solution or solvent (for control)
-
20 µL of the DTNB solution
-
-
Pre-incubation: Add 20 µL of the enzyme solution (AChE or BuChE) to each well. Mix and pre-incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of reaction is proportional to the rate of increase in absorbance.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the control (solvent only). Calculate the IC50 value by plotting percent inhibition versus log(concentration).
Workflow Diagram
Caption: General workflow for an enzyme inhibition assay.
Inhibition of α-Amylase and α-Glucosidase
α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism.[8] Their inhibition slows down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia. This makes them important targets for the management of type 2 diabetes. Pyrrolidine derivatives have been explored as potential dual inhibitors of these enzymes.[8][9]
Quantitative Inhibition Data
| Compound ID | Target Enzyme | IC50 (µg/mL) | IC50 (µM) | Reference |
| Compound 3g | α-Amylase | 26.24 | - | [8] |
| α-Glucosidase | 18.04 | - | [8] | |
| Compound 3a | α-Amylase | 36.32 | - | [8] |
| Compound 3f | α-Glucosidase | 27.51 | - | [8] |
| Compound 4 | α-Glucosidase | - | 3.61 ± 0.59 | [10] |
| Compound 8 | α-Glucosidase | - | 4.84 ± 2.07 | [10] |
| Compound 17 | α-Glucosidase | - | 3.31 ± 0.46 | [10] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol is based on the method described for testing pyrrolidine derivatives, using p-nitrophenyl-α-D-glucopyranoside (p-NPG) as a substrate.[8]
Materials:
-
α-Glucosidase enzyme solution (from Saccharomyces cerevisiae, 1 U/mL)
-
Phosphate buffer (0.1 M, pH 6.8)
-
p-nitrophenyl-α-D-glucopyranoside (p-NPG) solution (1 M)
-
Test compounds dissolved in DMSO
-
Sodium carbonate (Na₂CO₃) solution (0.1 N)
-
96-well microplate
-
Microplate reader (visible absorbance)
Procedure:
-
Assay Setup: In a 96-well plate, add 10 µL of the test compound solution at various concentrations.
-
Enzyme Addition and Incubation: Add 10 µL of the α-glucosidase enzyme solution to each well. Mix and incubate at 37°C for 20 minutes.
-
Buffer Addition: Add 125 µL of phosphate buffer to each well.
-
Reaction Initiation: Add 20 µL of the p-NPG substrate solution to each well to start the reaction.
-
Second Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Add 50 µL of the Na₂CO₃ solution to each well to stop the reaction. The addition of sodium carbonate will develop a yellow color (p-nitrophenol).
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the enzymatic activity. Calculate the percent inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the design of novel enzyme inhibitors. The derivatives discussed in these notes demonstrate potent activity against a wide range of therapeutically relevant enzymes, including protein kinases (ROCK), cholinesterases (AChE, BuChE), monoamine oxidases (MAO-B), and carbohydrate-metabolizing enzymes (α-amylase, α-glucosidase). The provided protocols offer standardized methods for evaluating the inhibitory potential of new compounds based on this valuable scaffold, facilitating further research and development in this area. The continued exploration of structure-activity relationships within this chemical class holds significant potential for the discovery of new lead compounds for diverse human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 2-(pyrrolidin-1-yl)thiazole against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of 2-(pyrrolidin-1-yl)thiazole and its derivatives as potential anti-tubercular agents. The protocols outlined below are intended to guide researchers in the standardized assessment of the antimycobacterial activity of this class of compounds against Mycobacterium tuberculosis.
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of new therapeutic agents. The this compound scaffold has emerged as a promising pharmacophore in the search for novel anti-TB drugs. Various derivatives of this core structure have demonstrated potent in vitro activity against the virulent M. tuberculosis H37Rv strain. These notes offer a compilation of available activity data and detailed experimental procedures to facilitate further research and development in this area.
Data Presentation
The in vitro antitubercular activity of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis. The following table summarizes the reported MIC values for representative this compound compounds against the M. tuberculosis H37Rv strain.
| Compound ID | Structure | MIC (µg/mL) | Reference |
| Cpd 5ab | N/A | 0.24 | [1] |
| 6a | N/A | 15.62 | [2] |
| 6b | N/A | 15.62 | [2] |
| 6c | N/A | 15.62 | [2] |
Note: The specific structures for the referenced compounds were not publicly available in the cited literature.
Experimental Protocols
The following protocols describe the key experiments for determining the in vitro antitubercular activity of this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used and reliable method for assessing the susceptibility of M. tuberculosis to antimicrobial compounds.[3][4][5][6]
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
This compound test compounds
-
Rifampicin or Isoniazid (as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
Alamar Blue reagent
-
Sterile 96-well microplates
-
Sterile deionized water
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until the mid-log phase of growth is reached.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted bacterial suspension 1:50 in Middlebrook 7H9 broth to obtain the final inoculum.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in Middlebrook 7H9 broth in a 96-well microplate. The final volume in each well should be 100 µL.
-
Include wells with a standard antitubercular drug (e.g., Rifampicin) as a positive control and wells with DMSO as a vehicle control. Also, include wells with only broth (no bacteria) as a sterility control and wells with bacteria and no compound as a growth control.
-
-
Inoculation:
-
Add 100 µL of the final mycobacterial inoculum to each well containing the test compound dilutions, control drug, and vehicle control.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microplate with a plate sealer or parafilm to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.[4]
-
Re-incubate the plate at 37°C for 24 hours.
-
-
Determination of MIC:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]
-
For quantitative results, the fluorescence can be read using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for MIC determination using MABA.
Proposed Mechanism of Action: Inhibition of Mycolic Acid Synthesis
While the exact molecular target of this compound in M. tuberculosis has not been definitively identified, many thiazole-containing compounds are known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8][9][10] The proposed mechanism involves the inhibition of key enzymes within the fatty acid synthase-II (FAS-II) pathway.
Caption: Proposed inhibition of mycolic acid synthesis.
References
- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Pyrrolidin-1-yl)thiazole-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 2-(pyrrolidin-1-yl)thiazole-based therapeutic agents, detailing their synthesis, biological activities, and underlying mechanisms of action. The protocols offer step-by-step guidance for key experiments, facilitating further research and development in this promising area of medicinal chemistry.
Introduction
The this compound scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to a wide range of therapeutic applications. This document outlines the synthesis and evaluation of these compounds, with a focus on their potential as antibacterial, antimycobacterial, and anticancer agents.
Synthesis of this compound Derivatives
A versatile and efficient method for the synthesis of highly functionalized this compound frameworks has been developed.[1][2] The general synthetic scheme involves a two-step process, beginning with the reaction of a substituted pyrrolidine with benzoylisothiocyanate, followed by cyclization with an α-bromo ketone.[1][3]
Experimental Protocol: General Synthesis [1][3]
-
Step 1: Synthesis of N-Benzoylthiourea Intermediate:
-
To a solution of the desired substituted pyrrolidine (1.0 eq) in dry acetonitrile, add benzoylisothiocyanate (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzoylthiourea intermediate.
-
-
Step 2: Cyclization to form the this compound:
-
Dissolve the crude intermediate from Step 1 in acetone.
-
Add the appropriate α-bromoacetophenone derivative (1.0 eq).
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired this compound derivative.
-
Biological Activities and Data
Derivatives of the this compound scaffold have demonstrated significant potential across a range of therapeutic areas.
Antibacterial and Antimycobacterial Activity
Several synthesized compounds have shown promising activity against various bacterial and mycobacterial strains.[3][4] The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
Table 1: Antibacterial and Antimycobacterial Activity of Selected this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5j | Mycobacterium tuberculosis H37Rv | 20 | [3] |
| 7k | Mycobacterium tuberculosis H37Rv | 3.90 | [4] |
| 7l | Mycobacterium tuberculosis H37Rv | 7.81 | [4] |
| 7m | Mycobacterium tuberculosis H37Rv | 3.90 | [4] |
| 51a | Bacillus cereus | 21.70 ± 0.36 | [5] |
| 51a | Staphylococcus aureus | 30.53 ± 0.42 | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [4][6]
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains in Mueller-Hinton Broth (for bacteria) or Middlebrook 7H9 broth (for mycobacteria) overnight at 37°C.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Broth Microdilution Assay:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 7-14 days (for mycobacteria).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Anticancer Activity: Dual PI3Kα/HDAC6 Inhibition
A novel series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6), showing promise as anticancer agents.[7][8]
Table 2: In Vitro Anticancer and Enzyme Inhibitory Activity
| Compound | Cell Line | IC50 (µM) | PI3Kα IC50 (nM) | HDAC6 IC50 (nM) | Reference |
| 21j | L-363 | 0.17 | 2.9 | 26 | [7][8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [9]
-
Cell Culture and Seeding:
-
Culture cancer cell lines (e.g., L-363) in appropriate media supplemented with fetal bovine serum.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these therapeutic agents is crucial for their development.
Dual PI3K/HDAC Signaling Pathway in Cancer
The anticancer activity of certain this compound derivatives is attributed to their dual inhibition of the PI3K/AKT/mTOR pathway and HDACs.[10][11][12] This dual action leads to a synergistic antitumor effect by disrupting multiple oncogenic signaling networks.[10][13] Inhibition of PI3Kα blocks the phosphorylation of Akt, a key downstream effector, while HDAC6 inhibition leads to the accumulation of acetylated α-tubulin, affecting protein trafficking and cell motility.[8]
Caption: Dual inhibition of PI3Kα and HDAC6 by this compound derivatives.
General Workflow for Antibacterial Drug Discovery
The process of identifying and validating novel antibacterial agents involves a series of well-defined steps, from initial synthesis to the determination of the mechanism of action.
Caption: Workflow for the discovery of this compound-based antibacterial agents.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities, including potent antibacterial, antimycobacterial, and anticancer effects, highlight the significant potential of this compound class. Further investigation into their mechanisms of action and optimization of their pharmacological properties are warranted to translate these promising findings into clinical applications.
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 4. jchemrev.com [jchemrev.com]
- 5. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer network disruption by a single molecule inhibitor targeting both histone deacetylase activity and phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-(Pyrrolidin-1-yl)thiazole in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(pyrrolidin-1-yl)thiazole as a versatile building block for the creation of novel and biologically active heterocyclic compounds. This document includes detailed experimental protocols for the synthesis of functionalized this compound frameworks and proposes a pathway for their elaboration into more complex fused heterocyclic systems. Additionally, quantitative data on their biological activities are presented, along with a discussion of their potential mechanisms of action.
Introduction
The fusion of a thiazole ring with a pyrrolidine moiety offers a unique structural scaffold with significant potential in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The pyrrolidine ring is also a common feature in many biologically active natural products and synthetic drugs.[1] The combination of these two privileged heterocycles in the form of this compound provides a versatile platform for the development of new therapeutic agents.
This document outlines a robust synthetic methodology for the preparation of highly substituted this compound derivatives and explores their potential for further chemical transformations to generate novel fused heterocyclic systems. The antibacterial and antimycobacterial activities of the synthesized compounds are summarized, providing a basis for further drug discovery efforts in this area.
Data Presentation
Table 1: Synthesis of Enantiomerically Enriched 2-(Pyrrolidin-1-yl)thiazoles
| Entry | Starting Pyrrolidine | Intermediate Yield (%) | Final Product Yield (%) |
| 1 | 6j | 85 | 72 |
| 2 | 6k | 80 | 65 |
| 3 | 6l | 92 | 83 |
| 4 | 6m | 88 | 75 |
| 5 | 6n | 82 | 68 |
| 6 | 6o | 90 | 78 |
| Yields are for the isolated products after flash chromatography.[1] |
Table 2: Antibacterial and Antimycobacterial Activity of this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. baumannii MIC (µg/mL) | B. subtilis MIC (µg/mL) | A. hydrophila MIC (µg/mL) | M. tuberculosis H37Rv MIC (µg/mL) |
| 5j | 250 | 500 | 250 | 125 | 500 | >100 |
| 5k | 125 | 250 | 125 | 62.5 | 250 | 62.5 |
| 5l | 250 | 500 | 500 | 250 | >500 | >100 |
| 5m | 125 | 250 | 125 | 125 | 250 | 62.5 |
| 5n | 62.5 | 125 | 62.5 | 62.5 | 125 | 31.25 |
| 5o | 62.5 | 125 | 62.5 | 31.25 | 125 | 15.62 |
| Ampicillin | 0.9 | 3.9 | 125 | 0.9 | 1.9 | - |
| Isoniazid | - | - | - | - | - | 0.05 |
| Ethambutol | - | - | - | - | - | 1.56 |
| MIC: Minimum Inhibitory Concentration.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Pyrrolidin-1-yl)thiazoles
This protocol is based on the versatile and efficient synthesis of highly functionalized this compound frameworks.[1]
Step 1: Synthesis of N-Benzoylthiourea Intermediates
-
To a solution of the corresponding polysubstituted pyrrolidine (1.0 mmol) in dry acetonitrile (20 mL), add benzoyl isothiocyanate (1.0 mmol, 0.13 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude N-benzoylthiourea intermediate is used in the next step without further purification.
Step 2: Cyclization to form the this compound Ring
-
Dissolve the crude N-benzoylthiourea intermediate from Step 1 in acetone (20 mL).
-
Add the desired α-bromo ketone (e.g., 2-bromo-4'-methoxyacetophenone) (1.0 mmol).
-
Reflux the reaction mixture for 24-48 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.
Protocol 2: Proposed Synthesis of a Fused Pyrimido[2,1-b]thiazole Derivative
This protocol describes a proposed synthetic route to a novel fused heterocycle, a pyrimido[2,1-b]thiazole derivative, using a this compound as the starting material. The methodology is adapted from known procedures for the synthesis of related fused pyrimidine systems.[3]
Step 1: Synthesis of the this compound Precursor
-
Synthesize a this compound derivative with a free amino group or a group that can be converted to an amino group, following a modification of Protocol 1. For this purpose, a thiourea derivative of the pyrrolidine would be used in the initial step.
Step 2: One-Pot Three-Component Reaction to form the Pyrimido[2,1-b]thiazole Core
-
In a round-bottom flask, combine the 2-amino-(pyrrolidin-1-yl)thiazole derivative (1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol), and a β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol).
-
Heat the mixture under solvent-free conditions at 60-80 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Triturate the resulting solid with ethanol and filter to collect the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrimido[2,1-b]thiazole derivative.
Visualizations
Synthesis of 2-(Pyrrolidin-1-yl)thiazoles
Caption: General workflow for the synthesis of 2-(pyrrolidin-1-yl)thiazoles.
Proposed Synthesis of a Fused Pyrimido[2,1-b]thiazole
Caption: Proposed one-pot synthesis of a fused pyrimido[2,1-b]thiazole.
Potential Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action via enzyme inhibition.
Discussion
The synthetic protocols provided herein demonstrate the utility of this compound as a key intermediate for the generation of a diverse range of heterocyclic compounds. The initial synthesis of substituted 2-(pyrrolidin-1-yl)thiazoles is a robust and high-yielding process. The resulting compounds have shown promising antibacterial and antimycobacterial activities, particularly those with electron-withdrawing groups on the phenyl ring attached to the pyrrolidine moiety.
The proposed synthesis of fused pyrimido[2,1-b]thiazoles represents a logical extension of this work, aiming to explore novel chemical space and potentially enhance biological activity. The one-pot, three-component nature of the proposed reaction is in line with the principles of green chemistry, offering an efficient route to complex molecular architectures.
The antimicrobial mechanism of action for this class of compounds is not yet fully elucidated. However, based on studies of other 2-aminothiazole derivatives, it is plausible that they may act by inhibiting essential bacterial enzymes, such as those involved in cell wall biosynthesis (e.g., MurB). Further investigation is required to identify the specific molecular targets and signaling pathways affected by this compound derivatives.
Conclusion
This compound is a valuable and versatile scaffold for the synthesis of novel heterocycles with potential applications in drug discovery. The straightforward synthetic accessibility and the promising biological activity of its derivatives make this an attractive area for further research and development. The protocols and data presented in these notes provide a solid foundation for scientists and researchers to explore the full potential of this exciting class of compounds.
References
Methodology for Assessing the Anticonvulsant Effect of 2-(pyrrolidin-1-yl)thiazole
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of the anticonvulsant potential of 2-(pyrrolidin-1-yl)thiazole. The methodologies described herein encompass established in vivo models for assessing efficacy against generalized and partial seizures, as well as a standard assay for evaluating potential neurotoxicity. The protocols are designed to be detailed and reproducible for use in a research and drug development setting.
Overview of Preclinical Anticonvulsant Screening
The initial preclinical assessment of a novel compound's anticonvulsant properties typically involves a battery of in vivo seizure models in rodents. The two most widely used and well-validated models for preliminary screening are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.[3][4]
-
Maximal Electroshock (MES) Test: This model is highly effective in identifying compounds that can prevent the spread of seizures, which is predictive of efficacy against generalized tonic-clonic seizures in humans.[5][6][7] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5][6]
-
Pentylenetetrazole (PTZ) Seizure Test: This chemical-induced seizure model is used to identify compounds that can raise the seizure threshold. It is considered a model for myoclonic and absence seizures.[8][9] The test compound's ability to prevent or delay the onset of clonic and tonic-clonic seizures is evaluated.
A crucial aspect of preclinical evaluation is to assess the compound's potential for motor impairment or neurotoxicity at effective doses. The Rotarod Test is a standard method for this purpose, measuring the animal's ability to maintain balance on a rotating rod.[10][11]
Data Presentation: Anticonvulsant and Neurotoxicity Profile
All quantitative data from the in vivo studies should be summarized in a clear and structured format to allow for easy comparison and interpretation. The median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity are key parameters. The Protective Index (PI), calculated as TD50/ED50, provides an initial assessment of the compound's therapeutic window.
Table 1: Anticonvulsant and Neurotoxicity Profile of a this compound Analog
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one* | Mouse | PTZ | i.p. | 18.4[1][2] | 170.2[1][2] | 9.2 |
Note: This data is for a structural analog and serves as a representative example. The efficacy and toxicity of this compound may vary and must be determined experimentally.
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the anticonvulsant and neurotoxic effects of this compound.
Maximal Electroshock (MES) Test Protocol
This protocol is adapted from established methodologies for the MES test in mice.[5][6][7]
3.1.1. Materials and Equipment:
-
Male albino mice (20-25 g)
-
Electroconvulsometer with corneal electrodes
-
0.9% saline solution
-
0.5% tetracaine hydrochloride ophthalmic solution
-
Test compound (this compound) dissolved/suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Phenytoin)
-
Animal cages and observation chambers
3.1.2. Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days prior to the experiment with free access to food and water.
-
Dosing:
-
Divide animals into groups (n=8-10 per group).
-
Administer the vehicle, positive control, or varying doses of the test compound intraperitoneally (i.p.) or orally (p.o.).
-
The volume of administration should be consistent (e.g., 10 ml/kg).
-
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, which should be determined in a preliminary study (e.g., testing at 30, 60, 120 minutes post-administration).
-
Induction of Seizure:
-
At the predetermined time point, gently restrain the mouse.
-
Apply a drop of 0.5% tetracaine solution to the corneas, followed by a drop of saline to ensure good electrical contact.[6]
-
Place the corneal electrodes on the corneas.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[6]
-
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered protection.[5][6]
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each dose.
-
Determine the ED50 value using probit analysis.
-
Pentylenetetrazole (PTZ) Seizure Test Protocol
This protocol is based on standard procedures for inducing chemical seizures with PTZ in mice.[8][9]
3.2.1. Materials and Equipment:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) dissolved in 0.9% saline
-
Test compound (this compound) dissolved/suspended in an appropriate vehicle
-
Positive control (e.g., Diazepam)
-
Syringes and needles for injection
-
Observation chambers
3.2.2. Procedure:
-
Animal Acclimation: As described in the MES protocol.
-
Dosing:
-
Divide animals into groups (n=8-10 per group).
-
Administer the vehicle, positive control, or varying doses of the test compound (i.p. or p.o.).
-
-
Pre-treatment Time: Allow for absorption of the test compound (typically 30-60 minutes).
-
Induction of Seizure:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each mouse.
-
-
Observation:
-
Immediately place the animal in an individual observation chamber and observe for 30 minutes.
-
Record the latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures.
-
Protection is defined as the absence of a generalized tonic-clonic seizure.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from tonic-clonic seizures in each group.
-
Determine the ED50 value using probit analysis.
-
Analyze the latency to seizure onset using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Rotarod Test for Neurotoxicity
This protocol outlines the procedure for assessing motor coordination and potential neurological deficits.[10][11]
3.3.1. Materials and Equipment:
-
Male albino mice (20-25 g)
-
Rotarod apparatus
-
Test compound (this compound) dissolved/suspended in an appropriate vehicle
-
Vehicle control
3.3.2. Procedure:
-
Animal Training:
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to the test day.
-
Train mice to stay on the rotating rod at a low, constant speed (e.g., 5 rpm) for a set duration (e.g., 2 minutes).
-
-
Dosing:
-
On the test day, administer the vehicle or varying doses of the test compound to different groups of trained mice.
-
-
Testing:
-
At the time of peak effect (determined from previous experiments), place each mouse on the rotarod.
-
The rod is typically set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[10]
-
Record the latency to fall from the rod for each animal. A cut-off time is usually set (e.g., 300 seconds).
-
-
Data Analysis:
-
Compare the latency to fall between the vehicle-treated and compound-treated groups using statistical analysis (e.g., t-test or ANOVA).
-
A significant decrease in the latency to fall indicates motor impairment.
-
Determine the TD50 value (the dose at which 50% of the animals exhibit neurotoxicity) using probit analysis.
-
Putative Mechanisms of Action and Signaling Pathways
The anticonvulsant effects of many drugs are mediated through the modulation of excitatory and inhibitory neurotransmission. The primary mechanisms involve the enhancement of GABAergic inhibition, reduction of glutamatergic excitation, and blockade of voltage-gated ion channels.
Enhancement of GABAergic Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic signaling can counteract neuronal hyperexcitability.
Caption: Putative GABAergic signaling pathway and potential targets for anticonvulsant drugs.
Reduction of Glutamatergic Excitation
Glutamate is the primary excitatory neurotransmitter, and its overactivity is implicated in seizure generation.
Caption: Glutamatergic signaling pathway and potential targets for anticonvulsant drugs.
Blockade of Voltage-Gated Sodium Channels
Many anticonvulsant drugs act by blocking voltage-gated sodium channels, which reduces the ability of neurons to fire at high frequencies.
Caption: Mechanism of action for voltage-gated sodium channel blocking anticonvulsants.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for evaluating the anticonvulsant properties of a test compound.
Caption: Experimental workflow for preclinical anticonvulsant screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]
- 3. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 9. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(pyrrolidin-1-yl)thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-(pyrrolidin-1-yl)thiazoles?
A1: A widely used and versatile method is a two-step process. The first step involves the reaction of a substituted pyrrolidine with benzoylisothiocyanate to form a benzoylaminocarbo-N-thioylpyrrolidine intermediate. This intermediate is then reacted with an α-bromo ketone, such as 2-bromo-4'-methoxyacetophenone, in a cyclocondensation reaction to yield the desired this compound.[1][2][3]
Q2: What kind of yields can I expect from this synthesis?
A2: The reported yields for this two-step synthesis are generally good, typically ranging from 65% to 83%, depending on the specific substrates used.[1]
Q3: Are the synthesized this compound compounds stable?
A3: Stability can be a concern for some this compound derivatives. Reports indicate that some of these compounds are sensitive to time and temperature, showing significant decomposition after two days of storage at 25°C.[1][3] It is advisable to store the purified compounds at low temperatures and use them relatively quickly after synthesis.
Q4: What are the key starting materials for this synthesis?
A4: The primary starting materials are a substituted pyrrolidine, benzoylisothiocyanate, and an α-bromo ketone.[1][2]
Q5: What purification techniques are typically used for the final product?
A5: Flash chromatography is a commonly reported method for the purification of 2-(pyrrolidin-1-yl)thiazoles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the benzoylaminocarbo-N-thioylpyrrolidine intermediate. | - Ensure the pyrrolidine starting material is pure and dry. - Use dry acetonitrile as the solvent. - The reaction is typically refluxed for 24 hours; ensure adequate reaction time.[1][3] |
| Spontaneous cyclization of the intermediate before the addition of the α-bromo ketone. | - Proceed with the second step immediately after the formation of the intermediate without extensive purification to prevent cyclization. | |
| Ineffective cyclocondensation. | - Use dry acetone as the solvent for the reaction with the α-bromo ketone. - Reflux the reaction mixture for 24-48 hours.[1] - Consider that some aminothiazole syntheses can be hampered by difficult isolation procedures.[4] | |
| Formation of Side Products | Spontaneous cyclization of the N-benzoylthiourea intermediate to form a thiohydantoin. | - The choice of solvent can influence the reaction pathway. While not fully predictable, careful control of reaction conditions is crucial.[1] |
| Decomposition of the final product. | - As the products can be temperature-sensitive, avoid excessive heat during workup and purification.[1][3] - Store the final product at low temperatures. | |
| Difficulty in Product Isolation/Purification | The product is an oil or difficult to crystallize. | - Use flash chromatography for purification.[1] - Ensure complete removal of solvents under reduced pressure. |
| The product co-elutes with impurities. | - Optimize the solvent system for flash chromatography. A gradient elution might be necessary. |
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of various this compound derivatives (compounds 5j-o ) from their corresponding benzoylaminocarbo-N-thioylpyrrolidine intermediates (compounds 7j-o ) upon reaction with 2-bromo-4'-methoxyacetophenone.[1]
| Entry | Intermediate | Product | Yield of Intermediate (%) | Yield of Final Product (%) |
| 1 | 7j | 5j | 85 | 72 |
| 2 | 7k | 5k | 80 | 65 |
| 3 | 7l | 5l | 92 | 83 |
| 4 | 7m | 5m | 88 | 78 |
| 5 | 7n | 5n | 82 | 75 |
| 6 | 7o | 5o | 90 | 80 |
Experimental Protocols
General Procedure for the Synthesis of 2-(Pyrrolidin-1-yl)thiazoles[1][3][4]
Step 1: Synthesis of Benzoylaminocarbo-N-thioylpyrrolidine Intermediate
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To a solution of the corresponding pyrrolidine derivative (0.5 mmol) in dry acetonitrile (10 mL), add N-benzoylisothiocyanate (0.5 mmol, 64 μL).
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Stir the resulting solution under reflux for 24 hours.
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After the reaction is complete, evaporate the solvent under reduced pressure. The crude product is typically used in the next step without further purification to avoid spontaneous cyclization.
Step 2: Synthesis of this compound
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Dissolve the crude benzoylaminocarbo-N-thioylpyrrolidine intermediate from Step 1 in dry acetone (10 mL).
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Add 2-bromo-4'-methoxyacetophenone (0.5 mmol, 115 mg) to the solution.
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Reflux the reaction mixture for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and evaporate the solvent.
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Purify the crude product by flash chromatography to obtain the desired this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of 2-(pyrrolidin-1-yl)thiazoles.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
overcoming stability issues of 2-(pyrrolidin-1-yl)thiazole derivatives
Welcome to the Technical Support Center for 2-(pyrrolidin-1-yl)thiazole Derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges associated with this class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, purification, storage, and handling of this compound derivatives.
Q1: My this compound derivative is showing signs of degradation. What are the common causes and solutions?
A1: It has been reported that some series of this compound derivatives are sensitive to time and temperature, with significant decomposition observed after just two days of storage at 25°C[1]. The primary causes of degradation are likely hydrolysis, oxidation, and photodegradation.
Troubleshooting Steps:
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Storage Conditions: Immediately store your compounds at low temperatures (-20°C or -80°C) in a desiccator to protect from moisture. Aliquot samples to minimize freeze-thaw cycles.
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Light Protection: Store compounds in amber vials or wrap vials in aluminum foil to prevent photodegradation[2].
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Inert Atmosphere: For solutions, purge with an inert gas like argon or nitrogen to minimize oxidation. For solid samples, store under an inert atmosphere if possible.
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Solvent Purity: Use high-purity, degassed solvents for preparing solutions to avoid reactive impurities and dissolved oxygen.
Q2: I am experiencing low yields during the synthesis of my this compound derivative. Could this be related to stability?
A2: Yes, the instability of intermediates or the final product can contribute to low yields. The synthesis of these compounds often involves multi-step reactions, and intermediates can be prone to degradation or side reactions[1].
Troubleshooting Steps:
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Reaction Time and Temperature: Monitor your reaction closely using TLC or LC-MS to avoid prolonged reaction times at high temperatures, which can lead to degradation.
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Purification of Intermediates: Some intermediate compounds in the synthesis of 2-(pyrrolidin-1-yl)thiazoles have been found to be stable enough for purification by flash chromatography[1]. Purifying intermediates can prevent the carryover of impurities that may catalyze degradation in subsequent steps.
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Immediate Use of Intermediates: Certain intermediates, such as benzoylaminocarbo-N-thioylpyrrolidines, should be used immediately after synthesis to prevent spontaneous cyclization or degradation[1][3].
Q3: How can I improve the intrinsic stability of my this compound derivatives?
A3: The chemical structure of the derivative plays a significant role in its stability. Research suggests that introducing bulky, electron-donating, or aromatic substituents can enhance the stability of the this compound scaffold[1].
Strategies for Improving Stability:
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Structural Modification: Consider introducing substituents such as (3-indolyl)methyl, phenyl, or benzyl groups on the pyrrolidine ring, which have been suggested to improve the stability of both the final thiazole product and its intermediates[1].
Q4: My compound's biological activity decreases over time. How can I mitigate this?
A4: A decrease in biological activity is a strong indicator of compound degradation. The same storage and handling precautions mentioned in Q1 are crucial for preserving the bioactivity of your compounds.
Troubleshooting Steps:
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Freshly Prepared Solutions: Always prepare solutions for biological assays fresh from a solid sample that has been stored under optimal conditions.
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Control Experiments: Include a positive control with a known stable compound in your assays to ensure that the assay itself is not the source of variability.
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Vehicle Stability: Assess the stability of your compound in the vehicle (e.g., DMSO, buffer) used for your biological assays over the time course of the experiment.
Data Presentation: Stability Overview
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24, 48, 72 h | 60°C | Data Not Available | Thiazole ring opening, hydrolysis of amide bonds |
| Basic Hydrolysis | 0.1 M NaOH | 24, 48, 72 h | 60°C | Data Not Available | Thiazole ring opening, hydrolysis of amide bonds |
| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 h | Room Temp | Data Not Available | N-oxides, S-oxides, ring-opened products |
| Photodegradation | ICH Q1B Option 2 | 1.2 million lux hours & 200 W h/m² | 25°C | Data Not Available | Isomers, photo-oxidation products |
| Thermal Degradation | Dry Heat | 7 days | 80°C | Data Not Available | Decomposed products |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, which are essential for understanding the stability of this compound derivatives. These protocols are based on ICH guidelines[2][4].
Protocol 1: Forced Degradation by Hydrolysis
Objective: To determine the susceptibility of the derivative to acid and base-catalyzed hydrolysis.
Materials:
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This compound derivative
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0.1 M Hydrochloric Acid (HCl)
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0.1 M Sodium Hydroxide (NaOH)
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HPLC grade water, methanol, and acetonitrile
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pH meter
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HPLC-UV/MS system
Procedure:
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Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: a. To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 100 µg/mL. b. Incubate the vial at 60°C. c. Withdraw aliquots at 0, 2, 6, 12, and 24 hours. d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH. e. Dilute with mobile phase to an appropriate concentration for HPLC analysis.
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Base Hydrolysis: a. To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 100 µg/mL. b. Incubate the vial at 60°C. c. Withdraw aliquots at 0, 2, 6, 12, and 24 hours. d. Neutralize the aliquots with an equivalent amount of 0.1 M HCl. e. Dilute with mobile phase for HPLC analysis.
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Neutral Hydrolysis: a. Repeat the procedure using HPLC grade water instead of acid or base.
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Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the parent compound and identify degradation products.
Protocol 2: Forced Degradation by Oxidation
Objective: To assess the oxidative stability of the derivative.
Materials:
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This compound derivative
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3% Hydrogen Peroxide (H₂O₂)
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HPLC grade water, methanol, and acetonitrile
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HPLC-UV/MS system
Procedure:
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Prepare a 1 mg/mL stock solution of the derivative.
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To a vial, add an appropriate volume of the stock solution and dilute with 3% H₂O₂ to a final concentration of 100 µg/mL.
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Store the vial at room temperature, protected from light.
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Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
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Quench the reaction by adding a small amount of sodium bisulfite solution if necessary.
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Dilute the aliquots with mobile phase for HPLC analysis.
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Analyze all samples by HPLC-UV/MS.
Protocol 3: Forced Degradation by Photolysis
Objective: To determine the photostability of the derivative.
Materials:
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This compound derivative
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Clear and amber glass vials
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Photostability chamber compliant with ICH Q1B guidelines (Option 2: cool white fluorescent and near-UV lamps)[2]
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Aluminum foil
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HPLC-UV/MS system
Procedure:
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Prepare a 1 mg/mL solution of the derivative in a suitable solvent.
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Transfer aliquots of the solution into clear glass vials.
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Prepare control samples by wrapping identical vials in aluminum foil (dark control).
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Place both sets of vials in the photostability chamber.
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Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[2].
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At the end of the exposure, retrieve the samples and the dark controls.
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Analyze all samples by HPLC-UV/MS to compare the degradation in the exposed samples to the dark controls.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the stability and potential mechanism of action of this compound derivatives.
Caption: Experimental workflow for synthesis, storage, and potential degradation of derivatives.
Caption: Logical workflow for a forced degradation study.
Caption: Example signaling pathway for antibacterial action.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should conduct their own experiments to determine the stability of their specific this compound derivatives under their experimental conditions.
References
purification of 2-(pyrrolidin-1-yl)thiazole using flash chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-(pyrrolidin-1-yl)thiazole using flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the flash chromatography of this compound?
For the purification of this compound, a basic compound, standard silica gel is often the first choice due to its cost-effectiveness. However, the basicity of the compound can lead to issues like peak tailing. To mitigate this, treated silica gel, such as amine-treated or triethylamine-deactivated silica, can be used. Alternatively, reversed-phase chromatography using C18 silica is a viable option if the compound has sufficient hydrophobicity.
Q2: How do I choose the right mobile phase for purifying this compound on normal phase silica?
A common starting point for the elution of moderately polar compounds like this compound on silica gel is a mixture of a non-polar solvent and a polar solvent. A typical system would be a gradient of ethyl acetate in hexanes. To address the basic nature of the analyte and improve peak shape, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase. This will help to reduce interactions with acidic silanol groups on the silica surface.
Q3: My compound is showing significant peak tailing. What can I do?
Peak tailing for basic compounds like this compound on silica gel is a common issue. Here are several strategies to resolve this:
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Add a basic modifier: Incorporate 0.1-1% triethylamine or a similar amine base into your mobile phase to saturate the acidic silanol groups on the silica gel.
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Use a different stationary phase: Consider using an amine-functionalized silica column or a less acidic silica gel.
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Switch to reversed-phase chromatography: If tailing persists, reversed-phase chromatography on C18 silica with a mobile phase like acetonitrile/water or methanol/water may provide better peak symmetry.
Q4: I am observing co-elution of my desired product with an impurity. How can I improve the separation?
To improve the resolution between this compound and a co-eluting impurity, you can try the following:
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Optimize the mobile phase: Adjust the solvent polarity. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can often enhance separation.
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Change the solvent system: Switching one of the mobile phase components can alter the selectivity. For example, if you are using ethyl acetate/hexanes, you could try dichloromethane/methanol.
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Reduce the column loading: Overloading the column can lead to band broadening and decreased resolution. Try injecting a smaller amount of your crude sample.
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Decrease the flow rate: A lower flow rate can increase the number of theoretical plates and improve separation, although it will increase the run time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Inappropriate mobile phase polarity. Column overloading. Flow rate is too high. | Optimize the mobile phase gradient. Reduce the amount of sample loaded onto the column. Decrease the flow rate. |
| Peak Tailing | Strong interaction of the basic analyte with acidic silanol groups on the silica surface. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase. Use an amine-treated or deactivated silica column. Switch to a reversed-phase C18 column. |
| Low Recovery | The compound is irreversibly adsorbed onto the silica gel. The compound is unstable on the stationary phase. | Deactivate the silica gel with triethylamine before loading the sample. Use a less acidic stationary phase or switch to reversed-phase chromatography. |
| Product Elutes at the Solvent Front | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes). |
| Product Does Not Elute | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., a higher percentage of ethyl acetate or add methanol). |
Experimental Protocol: Flash Chromatography of this compound
This protocol provides a general guideline for the purification of this compound on a normal phase silica gel column.
1. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
- Alternatively, for less soluble samples, create a dry load by adsorbing the crude material onto a small amount of silica gel, then evaporating the solvent.
2. Column Preparation:
- Select a silica gel column of appropriate size for your sample amount (a general rule is a sample-to-silica ratio of 1:20 to 1:100 by weight).
- Equilibrate the column with the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.1% triethylamine) for at least 5 column volumes.
3. Chromatography:
- Load the prepared sample onto the column.
- Begin the elution with the initial mobile phase.
- Run a linear gradient to a more polar mobile phase (e.g., from 5% to 50% ethyl acetate in hexanes, with 0.1% triethylamine maintained throughout).
- Monitor the elution using a UV detector (if available) or by collecting fractions and analyzing them by thin-layer chromatography (TLC).
4. Fraction Analysis and Product Recovery:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
- Dry the purified product under high vacuum to remove residual solvent.
Visualizations
Caption: Experimental workflow for the flash chromatography purification of this compound.
Caption: Troubleshooting logic for common issues in the purification of this compound.
managing spontaneous cyclization in 2-(pyrrolidin-1-yl)thiazole reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 2-(pyrrolidin-1-yl)thiazoles. The following information addresses the common issue of spontaneous intramolecular cyclization of the N-acylthiourea intermediate, a critical side reaction that can significantly impact the yield and purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the spontaneous cyclization observed during the synthesis of 2-(pyrrolidin-1-yl)thiazoles?
A1: During the Hantzsch-type synthesis of 2-(pyrrolidin-1-yl)thiazoles, the N-acylthiourea intermediate, formed from a pyrrolidine derivative and an acyl isothiocyanate (e.g., benzoylisothiocyanate), can undergo an undesired intramolecular cyclization. This side reaction competes with the desired condensation with an α-haloketone. The product of this spontaneous cyclization is typically a thiohydantoin derivative.[1]
Q2: What is the general reaction scheme for the synthesis of 2-(pyrrolidin-1-yl)thiazoles and the competing cyclization?
A2: The synthesis involves a two-step, one-pot process. First, the pyrrolidine reacts with an acyl isothiocyanate to form an N-acyl-N'-(pyrrolidin-1-yl)thiourea intermediate. This intermediate is then reacted with an α-haloketone to yield the target 2-(pyrrolidin-1-yl)thiazole. The spontaneous cyclization is an alternative pathway for the intermediate, leading to a thiohydantoin.
Q3: What factors influence the spontaneous cyclization?
A3: The stability of the N-acylthiourea intermediate is a key factor.[1] Reaction conditions such as temperature, solvent, and the nature of substituents on the pyrrolidine ring can influence the rate of cyclization versus the rate of the desired thiazole formation. For instance, prolonged reaction times or elevated temperatures during the formation of the intermediate may favor the cyclization side reaction. The choice of solvent has also been noted as a critical, though not always predictable, factor in determining the reaction outcome.[1]
Q4: How can I detect the formation of the cyclized byproduct?
A4: The formation of the thiohydantoin byproduct can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The byproduct will have a different retention factor (Rf) on TLC and distinct mass and NMR spectra compared to the starting materials, the intermediate, and the desired thiazole product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of a major byproduct. | Spontaneous intramolecular cyclization of the N-acylthiourea intermediate. | 1. Control Temperature: Maintain a low to moderate temperature during the formation of the N-acylthiourea intermediate. Avoid prolonged heating before the addition of the α-haloketone. 2. Solvent Selection: Experiment with different solvents. The reaction of the pyrrolidine with benzoylisothiocyanate is often performed in acetonitrile, followed by solvent evaporation and redissolving in acetone for the reaction with the α-haloketone.[1] This separation of steps may help to minimize the cyclization. 3. Minimize Intermediate Lifetime: Add the α-haloketone as soon as the formation of the N-acylthiourea intermediate is complete. Do not let the intermediate sit for extended periods, especially at elevated temperatures. 4. Substituent Effects: Be aware that certain substituents on the pyrrolidine ring may affect the stability of the intermediate.[1] If possible, consider derivatives that may lead to a more stable, less prone to cyclization intermediate. |
| Reaction is sluggish and still results in the cyclized product. | The rate of the desired Hantzsch reaction is too slow compared to the rate of cyclization. | 1. Increase Reactivity of α-haloketone: Use a more reactive α-haloketone (e.g., α-bromoketone instead of α-chloroketone) to accelerate the desired thiazole formation. 2. Catalysis: While not explicitly detailed for this specific issue in the search results, consider the use of mild catalysts that are known to promote Hantzsch thiazole synthesis, which might accelerate the desired reaction over the cyclization. |
| Difficulty in separating the desired product from the cyclized byproduct. | Similar polarities of the desired thiazole and the thiohydantoin byproduct. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if silica gel is not effective. 2. Recrystallization: Attempt to purify the desired product by recrystallization from a suitable solvent or solvent mixture. |
Reaction Pathways and Experimental Protocols
Reaction Pathways
The following diagram illustrates the competing reaction pathways in the synthesis of 2-(pyrrolidin-1-yl)thiazoles.
Caption: Competing pathways in this compound synthesis.
General Experimental Protocol
The following protocol is adapted from the literature and is intended as a general guideline.[1] Optimization may be required for specific substrates.
Step 1: Formation of the N-Acylthiourea Intermediate
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In a round-bottom flask, dissolve the substituted pyrrolidine (1.0 eq.) in dry acetonitrile.
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Add the acyl isothiocyanate (e.g., benzoylisothiocyanate) (1.0 eq.) to the solution.
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Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by TLC. Note: Avoid high temperatures and prolonged reaction times to minimize spontaneous cyclization.
Step 2: Hantzsch Thiazole Synthesis
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Once the formation of the intermediate is complete (as indicated by TLC), remove the acetonitrile under reduced pressure.
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Immediately dissolve the crude intermediate in dry acetone.
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Add the α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq.) to the acetone solution.
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Reflux the mixture with stirring for the required time (monitor by TLC until the intermediate is consumed).
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After completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to isolate the desired this compound.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A troubleshooting workflow for managing cyclization.
References
optimizing reaction conditions for 2-(pyrrolidin-1-yl)thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(pyrrolidin-1-yl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic strategies for obtaining a this compound core are:
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Hantzsch-type Thiazole Synthesis: This is a versatile approach where a substituted pyrrolidine is first converted to a thiourea derivative, which is then cyclized with an α-haloketone to form the thiazole ring. A common method involves the reaction of a pyrrolidine with an isothiocyanate, followed by reaction with an α-bromo ketone.[1][2]
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Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a leaving group (typically a halogen, like bromine) from the 2-position of a pre-formed thiazole ring with pyrrolidine.[3][4] This reaction is often facilitated by the electron-withdrawing nature of the thiazole ring itself.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters that significantly influence the reaction outcome include:
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Reactant Purity: Impurities in starting materials, especially the α-haloketone and thioamide/thiourea, can lead to undesirable side reactions and complicate purification.[5]
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Solvent: The choice of solvent is crucial. Aprotic solvents like acetone and acetonitrile are commonly used for the Hantzsch-type synthesis, while the polarity of the solvent can influence reaction rates and selectivity.[1][5][6] In some cases, protic solvents like methanol can lead to different products due to side reactions like debenzoylation.[6]
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Temperature: Reaction temperatures can range from room temperature to reflux.[1][5] Higher temperatures can accelerate the reaction but may also promote decomposition of intermediates or products.[6] Microwave-assisted synthesis can significantly shorten reaction times.[5]
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Reaction Time: Reaction times can vary from a few hours to 48 hours or more, depending on the specific substrates and conditions.[1][6] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
Q3: My final this compound product seems unstable. Is this expected?
A3: Yes, some substituted this compound derivatives can be sensitive to time and temperature. Decomposition has been observed after storage for a couple of days at 25°C.[1][6] It is advisable to store the purified product at low temperatures and under an inert atmosphere if instability is observed. The stability can also be influenced by the substituents on the pyrrolidine and thiazole rings.[1][6]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Ensure the purity of all reactants, especially the α-haloketone and the pyrrolidine-derived thiourea. Purify starting materials if necessary. Use of anhydrous solvents is often recommended.[5] |
| Incorrect reaction temperature | Optimize the reaction temperature. If the reaction is sluggish at room temperature, gradually increase the heat. For thermally sensitive compounds, consider running the reaction at a lower temperature for a longer duration.[5] |
| Suboptimal solvent choice | The solvent can significantly impact reaction rates.[5] Perform small-scale solvent screening with solvents like acetone, acetonitrile, or DMF to find the optimal one for your specific substrates.[1][7] |
| Spontaneous cyclization of intermediate | In the Hantzsch-type synthesis using N-benzoylthiourea intermediates, spontaneous cyclization to form thiohydantoins can compete with the desired thiazole formation.[1] To minimize this, the intermediate can be used immediately in the next step without purification.[6] |
| Decomposition of product | The target compound may be degrading under the reaction or workup conditions.[1][6] Try to minimize reaction time and use milder workup procedures. Analyze crude reaction mixtures to check for product formation before it potentially degrades. |
Problem 2: Formation of Multiple Products/Impurities
| Possible Cause | Suggested Solution |
| Side reactions of the α-haloketone | α-Haloketones can be unstable and undergo self-condensation or other side reactions. Use freshly prepared or purified α-haloketone. |
| Competing nucleophilic attack | In the Hantzsch-type synthesis, if the intermediate thiourea has other nucleophilic sites, they might compete in the cyclization step. Protecting sensitive functional groups may be necessary. |
| Debenzoylation side reaction | When using N-benzoylthiourea intermediates and a protic solvent like methanol, debenzoylation can occur, leading to the formation of a different thiazole derivative.[6] Using an aprotic solvent like acetone can prevent this.[6] |
| Hydrolysis of ester groups | If your substrates contain ester functionalities, hydrolysis can occur, especially when using wet solvents under reflux conditions.[1] Ensure the use of dry solvents. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product has similar polarity to starting materials or byproducts | Optimize the reaction to go to completion to minimize the presence of starting materials. Explore different solvent systems for column chromatography. Recrystallization or preparative TLC could also be viable options. |
| Product is an oil | If the product is a non-crystalline oil, purification by column chromatography is the most common method. If the product is basic, an acidic workup to form the salt, extraction of neutral/acidic impurities, followed by basification and extraction of the product may be effective. |
| Product streaking on silica gel column | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to suppress the interaction of the basic product with the acidic silica gel. |
Experimental Protocols
Protocol 1: Hantzsch-Type Synthesis of a Substituted this compound[1]
This two-step protocol involves the formation of an N-benzoylthiourea intermediate followed by cyclization.
Step 1: Synthesis of Benzoylaminocarbo-N-thioylpyrrolidine Intermediate
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To a solution of the desired substituted pyrrolidine (1.0 mmol) in dry acetonitrile (20 mL), add N-benzoylisothiocyanate (1.0 mmol, 1.0 eq).
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Stir the resulting solution under reflux for 24 hours.
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Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure. The crude product is often used in the next step without further purification to prevent spontaneous cyclization.[6]
Step 2: Synthesis of this compound
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Dissolve the crude intermediate from Step 1 in dry acetone (20 mL).
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Add the desired α-bromoacetophenone (1.0 mmol, 1.0 eq).
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Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.[1][6]
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After completion, cool the reaction mixture to room temperature and evaporate the solvent.
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Purify the residue by flash column chromatography on silica gel to obtain the desired this compound derivative.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the direct reaction of 2-bromothiazole with pyrrolidine.
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In a sealed reaction vessel, dissolve 2-bromothiazole (1.0 mmol) in a suitable solvent such as DMF or NMP (5-10 mL).
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Add pyrrolidine (1.2-1.5 mmol, 1.2-1.5 eq).
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Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to scavenge the HBr formed.
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Heat the reaction mixture at 80-120°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
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After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Quantitative Data Summary
Table 1: Reaction Conditions for Hantzsch-Type Synthesis of 2-(pyrrolidin-1-yl)thiazoles [1][6]
| Entry | Pyrrolidine Derivative | α-Bromo Ketone | Solvent | Time (h) | Yield (%) |
| 1 | Racemic endo-pyrrolidine 6j | 2-bromo-4'-methoxyacetophenone | Acetone | 24-48 | 65-83 |
| 2 | Racemic endo-pyrrolidine 6k | 2-bromo-4'-methoxyacetophenone | Acetone | 24-48 | 65-83 |
| 3 | Racemic endo-pyrrolidine 6l | 2-bromo-4'-methoxyacetophenone | Acetone | 24-48 | 65-83 |
| 4 | Racemic endo-pyrrolidine 6m | 2-bromo-4'-methoxyacetophenone | Acetone | 24-48 | 65-83 |
| 5 | Enantiomerically enriched prolinate 6d | 2-bromo-4'-methoxyacetophenone | Acetone | 48 | 68 |
| 6 | Enantiomerically enriched prolinate 6e | 2-bromo-4'-methoxyacetophenone | Acetone | 48 | 82 |
| 7 | Enantiomerically enriched prolinate 6f | 2-bromo-4'-methoxyacetophenone | Acetone | 48 | 64 |
Visualizations
Caption: Workflow for the Hantzsch-type synthesis of this compound.
Caption: General workflow for SNAr synthesis of this compound.
Caption: Troubleshooting logic for low yield in Hantzsch-type synthesis.
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 7. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in 2-(pyrrolidin-1-yl)thiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(pyrrolidin-1-yl)thiazole. Our aim is to help you identify and minimize byproducts to improve yield, purity, and process robustness.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include:
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Nucleophilic Aromatic Substitution (SNAr): This is a direct approach involving the reaction of a 2-halothiazole (typically 2-bromo or 2-chlorothiazole) with pyrrolidine, often in the presence of a base.
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Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 2-halothiazole and pyrrolidine. This method is known for its high efficiency and broad substrate scope.[1]
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Hantzsch Thiazole Synthesis: This classical method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of the target molecule, a pyrrolidine-containing thiourea equivalent would be required.[2][3]
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Two-Step Synthesis from Pyrrolidine: This involves the reaction of pyrrolidine with N-benzoylisothiocyanate to form an N-benzoylthiourea intermediate, followed by cyclization with an α-bromo ketone.[4]
Q2: What are the likely impurities I might encounter in my reaction?
A2: Depending on the synthetic route, you may encounter several byproducts:
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Unreacted Starting Materials: Residual 2-halothiazole and pyrrolidine.
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Dimerization Products: Formation of 2,2'-bithiazole from the coupling of two 2-halothiazole molecules, particularly under conditions that promote homocoupling.
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Solvent Adducts: Byproducts resulting from the reaction of starting materials or intermediates with the solvent, especially at elevated temperatures.
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Degradation Products: The target molecule, this compound, can be unstable over time and at elevated temperatures, leading to the formation of various degradation products.[4]
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Isomeric Byproducts: In some variations of the Hantzsch synthesis, regioisomers can be formed depending on the reaction conditions.[5]
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Spontaneously Cyclized Intermediates: In the two-step synthesis method, the N-benzoylthiourea intermediate can cyclize before the intended reaction, leading to an unwanted heterocyclic byproduct.[4]
Q3: How can I best purify my this compound product?
A3: Purification is typically achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and the impurities present. A gradient elution is often effective. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or LC-MS. - Increase the reaction time or temperature, but be mindful of potential byproduct formation at higher temperatures. - Ensure all reagents are of high purity and anhydrous where necessary. |
| Side Reactions Dominating | - Lower the reaction temperature to disfavor side reactions, which often have higher activation energies. - Adjust the stoichiometry of the reactants. An excess of one reactant may promote unwanted side reactions. - For Buchwald-Hartwig amination, screen different palladium catalysts and ligands to optimize for the desired transformation. |
| Product Degradation | - Work up the reaction as soon as it is complete. - Avoid exposing the product to high temperatures for extended periods during purification. - Store the purified product under an inert atmosphere at a low temperature.[4] |
Problem 2: Presence of Significant Byproducts in the Final Product
| Observed Byproduct | Potential Cause | Minimization Strategy |
| Unreacted 2-Halothiazole | Incomplete reaction. | - Increase the equivalents of pyrrolidine. - Extend the reaction time. - Increase the reaction temperature cautiously. |
| 2,2'-Bithiazole | Homocoupling of the 2-halothiazole, especially in palladium-catalyzed reactions. | - Optimize the catalyst and ligand system in Buchwald-Hartwig reactions. - Use a lower reaction temperature. - Ensure slow addition of the palladium catalyst. |
| Multiple Unidentified Spots on TLC | Complex side reactions or product degradation. | - Lower the reaction temperature. - Use a milder base. - Purify the starting materials to remove any potential catalysts for side reactions. - For the two-step synthesis, use the intermediate immediately to prevent spontaneous cyclization.[4] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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2-Bromothiazole
-
Pyrrolidine
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Potassium carbonate (or another suitable base)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
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To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromothiazole (1.0 eq.).
-
Add the anhydrous polar aprotic solvent.
-
Add potassium carbonate (2.0-3.0 eq.) and pyrrolidine (1.2-1.5 eq.).
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Heat the reaction mixture to 80-120 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline and the choice of catalyst, ligand, and base is crucial for success.
Materials:
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2-Chlorothiazole
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Pyrrolidine
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Palladium precursor (e.g., Pd₂(dba)₃)
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Phosphine ligand (e.g., XPhos, SPhos)
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Strong base (e.g., NaOt-Bu, LHMDS)
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Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
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In a glovebox or under an inert atmosphere, add the palladium precursor (1-5 mol%), phosphine ligand (1.2-1.5 eq. relative to Pd), and base (1.5-2.0 eq.) to a flame-dried reaction vessel.
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Add the anhydrous, degassed solvent.
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Add 2-chlorothiazole (1.0 eq.) and pyrrolidine (1.2 eq.).
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Seal the vessel and heat the reaction mixture to 80-110 °C.
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Monitor the reaction progress by TLC or LC-MS.
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After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst.
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Wash the filtrate with water and brine.
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Dry the organic layer, filter, and concentrate.
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Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Byproduct Formation in this compound Synthesis
| Byproduct | Potential Source | Proposed Solution | Analytical Method for Identification |
| 2-Halothiazole (starting material) | Incomplete reaction | Increase reaction time, temperature, or equivalents of pyrrolidine. | GC-MS, LC-MS, NMR |
| Pyrrolidine (starting material) | Incomplete reaction or excess used | Use a smaller excess of pyrrolidine. | GC-MS, NMR |
| 2,2'-Bithiazole | Homocoupling of 2-halothiazole | Optimize catalyst/ligand in Buchwald-Hartwig; lower temperature. | GC-MS, LC-MS, NMR[6][7] |
| Product of intermediate cyclization | Spontaneous reaction of N-benzoylthiourea intermediate (in two-step synthesis) | Use the intermediate immediately after formation.[4] | LC-MS, NMR |
| Degradation products | Instability of the final product | Minimize reaction/purification time and temperature; store cold and under inert gas.[4] | LC-MS, GC-MS |
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthetic routes to this compound and common byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 2,2'-Dimethyl-4,4'-bithiazole | C8H8N2S2 | CID 12194122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iris.unibs.it [iris.unibs.it]
Technical Support Center: Troubleshooting Poor Solubility of 2-(Pyrrolidin-1-yl)thiazole Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming the poor solubility of 2-(pyrrolidin-1-yl)thiazole compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows poor solubility in aqueous buffers. What are the likely reasons for this?
A1: The poor aqueous solubility of this compound compounds often stems from a combination of factors inherent to their chemical structure. The thiazole ring, while containing heteroatoms, contributes to the overall aromatic and somewhat lipophilic character of the molecule. The pyrrolidine substituent further increases the lipophilicity. The overall solubility is a balance between the energy required to break the crystal lattice of the solid compound and the energy released upon solvation of the molecules by water. For many organic molecules like these, the latter is often insufficient to overcome the former, leading to low aqueous solubility.
Q2: How does the substitution pattern on the thiazole and pyrrolidine rings affect solubility?
A2: The nature and position of substituents can significantly impact solubility. Generally, introducing polar functional groups that can participate in hydrogen bonding with water (e.g., hydroxyl, carboxyl, or additional amino groups) will increase aqueous solubility. Conversely, adding non-polar, lipophilic groups (e.g., alkyl, aryl, or halogen substituents) will likely decrease aqueous solubility. The position of these substituents also plays a role by influencing the molecule's overall polarity and its ability to pack in a crystal lattice.
Q3: Can pH be used to improve the solubility of my this compound compound?
A3: Yes, pH can be a critical factor, especially if your compound has ionizable groups. The nitrogen atoms in the thiazole and pyrrolidine rings are basic and can be protonated at acidic pH. This protonation leads to the formation of a salt, which is generally more water-soluble than the neutral form. Therefore, attempting to dissolve your compound in a buffer with a slightly acidic pH may significantly improve its solubility. A pH-solubility profile is recommended to identify the optimal pH for dissolution.
Q4: What are the most common organic solvents for dissolving this compound compounds?
A4: Based on their structural characteristics, this compound compounds are expected to be more soluble in polar aprotic solvents and some polar protic solvents. Commonly used solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and to a lesser extent, alcohols like ethanol and methanol. The choice of solvent will depend on the specific downstream application. For biological assays, DMSO is a common choice, but it is crucial to be aware of its potential effects on the experiment.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution when preparing aqueous stocks from a DMSO concentrate.
Root Cause Analysis and Solutions:
This is a common issue known as "precipitation upon dilution" and occurs when the aqueous buffer cannot solvate the compound as the concentration of the organic co-solvent (DMSO) is reduced.
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Decrease the final aqueous concentration: Your compound may be exceeding its aqueous solubility limit. Try preparing a more dilute aqueous stock.
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Increase the percentage of co-solvent: For in vitro assays, it may be possible to use a higher final concentration of DMSO, but this must be validated for its effect on the assay.
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Use a different co-solvent: Investigate the use of other water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).
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pH adjustment: If your compound has a basic pKa, preparing the aqueous buffer at a slightly acidic pH can increase its solubility.
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Employ solubilizing excipients: Consider the use of cyclodextrins or surfactants to enhance aqueous solubility.
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
Root Cause Analysis and Solutions:
Poorly soluble compounds can lead to unreliable assay results due to aggregation, non-specific binding, or inaccurate concentrations.
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Visually inspect your assay plates: Look for any signs of precipitation in the wells.
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Perform a solubility check under assay conditions: Determine the solubility of your compound in the specific assay buffer, including any additives.
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Filter your compound solutions: Before adding to the assay, filter the solution to remove any undissolved particles.
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Consider a different formulation strategy: If simple co-solvents are not sufficient, explore more advanced techniques like solid dispersions or nanoparticle formulations.
Data Presentation
Table 1: Estimated Aqueous Solubility of a Hypothetical this compound Compound Under Different pH Conditions
| pH | Estimated Solubility (µg/mL) |
| 3.0 | 150 |
| 5.0 | 50 |
| 7.4 | < 5 |
| 9.0 | < 5 |
| Note: This data is illustrative and should be experimentally determined for your specific compound. |
Table 2: Co-solvent Effects on the Apparent Solubility of a Hypothetical this compound Compound in pH 7.4 Buffer
| Co-solvent (5% v/v) | Apparent Solubility (µg/mL) |
| None (Control) | < 5 |
| DMSO | 25 |
| Ethanol | 15 |
| PEG 400 | 40 |
| Note: This data is illustrative and should be experimentally determined for your specific compound. |
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility
This high-throughput method is suitable for early-stage discovery to quickly assess the solubility of a large number of compounds.
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Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
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Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
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Incubation: Shake the plate at room temperature for 2 hours.
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Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility and is considered the gold standard.
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Sample Preparation: Add an excess amount of the solid this compound compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH). Ensure there is undissolved solid at the bottom.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent under the specified conditions.
Visualizations
Caption: A general workflow for assessing the solubility of this compound compounds.
Technical Support Center: Synthesis of 2-(pyrrolidin-1-yl)thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(pyrrolidin-1-yl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved via a two-step process. The first step involves the reaction of a substituted pyrrolidine with benzoylisothiocyanate to form a benzoylaminocarbo-N-thioylpyrrolidine intermediate. This is followed by a cyclization reaction with an α-haloketone, such as 2-bromo-4'-methoxyacetophenone, to yield the final this compound product.[1][2][3]
Q2: Which solvents are recommended for this synthesis?
A2: A common protocol utilizes a two-solvent system. Dry acetonitrile is often used for the initial reaction between the pyrrolidine derivative and N-benzoylisothiocyanate.[1][2][3] The subsequent cyclization reaction with the α-haloketone is typically carried out in refluxing acetone.[1][2][3]
Q3: What is the role of the solvent in this reaction?
A3: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and outcome. In the first step, a polar aprotic solvent like acetonitrile is suitable for the formation of the thiourea intermediate. For the second step, the Hantzsch thiazole synthesis, the solvent's polarity can affect the rate of the nucleophilic substitution and cyclization. The choice of solvent can also influence the stability of intermediates and the formation of side products.
Q4: Can other solvents be used for this synthesis?
A4: While acetonitrile and acetone are commonly reported, other polar solvents could potentially be used, although optimization would be necessary. For instance, ethanol has been employed in the synthesis of other 2-aminothiazole derivatives.[4] The choice of solvent can significantly impact reaction outcomes, and in some cases, different thiazole derivatives may be formed depending on the solvent used.[1] Solvent-free conditions have also been explored for the synthesis of similar thiazole derivatives, which can offer environmental benefits and sometimes lead to shorter reaction times and improved yields.[5]
Q5: What are the typical yields for the synthesis of 2-(pyrrolidin-1-yl)thiazoles?
A5: The yields for the synthesis of 2-(pyrrolidin-1-yl)thiazoles can be quite good, often ranging from 65% to 83% for the cyclization step, depending on the specific substrates used.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the thiourea intermediate: The initial reaction may not have gone to completion. 2. Decomposition of reactants or intermediates: The starting materials or the thiourea intermediate may be unstable under the reaction conditions. 3. Suboptimal reaction temperature: The reflux temperature may not be sufficient for the cyclization to occur efficiently. 4. Presence of moisture: Water can interfere with the reaction, particularly in the formation of the thiourea intermediate. | 1. Ensure the pyrrolidine and N-benzoylisothiocyanate are of high purity and the reaction is stirred for the recommended time (e.g., 24 hours) under reflux in dry acetonitrile.[1] 2. The thiourea intermediate can sometimes be unstable; it is often recommended to proceed to the next step immediately without extensive purification.[1] 3. Ensure the acetone is refluxing vigorously during the cyclization step. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Side Products | 1. Spontaneous cyclization of the thiourea intermediate: The benzoylaminocarbo-N-thioylpyrrolidine intermediate can sometimes cyclize spontaneously, leading to undesired products.[1][3] 2. Reaction with solvent: The solvent may not be inert under the reaction conditions. 3. Alternative reaction pathways: The nature of the solvent can sometimes favor the formation of different isomeric products.[1] | 1. To prevent spontaneous cyclization, it is advisable to use the crude thiourea intermediate directly in the next step without delay.[1] 2. Ensure the chosen solvents (acetonitrile, acetone) are of high purity and appropriate for the reaction conditions. 3. If unexpected products are observed, consider that the solvent may be influencing the reaction pathway. A systematic screening of alternative solvents could be beneficial. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials: The reaction may not have gone to completion. 2. Formation of closely related impurities: Side reactions can produce impurities with similar polarities to the desired product. | 1. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure completion. 2. Flash column chromatography is a common method for purifying the final product.[1] Experiment with different solvent systems for chromatography to achieve better separation. |
Quantitative Data
The following table summarizes the reported yields for the synthesis of various this compound derivatives using the acetonitrile/acetone solvent system.
| Starting Pyrrolidine Derivative | Thiourea Intermediate Yield (%) | Final this compound Yield (%) | Reference |
| Racemic endo-pyrrolidine 6j | 85 | 75 | [1][3] |
| Racemic endo-pyrrolidine 6k | 80 | 65 | [1][3] |
| Racemic endo-pyrrolidine 6l | 92 | 83 | [1][3] |
| Racemic endo-pyrrolidine 6m | 90 | 80 | [1][3] |
| Racemic endo-pyrrolidine 6n | 88 | 78 | [1][3] |
| Racemic endo-pyrrolidine 6o | 82 | 72 | [1][3] |
Experimental Protocols
1. Synthesis of Benzoylaminocarbo-N-thioylpyrrolidine Intermediate
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To a solution of the corresponding substituted pyrrolidine (1.0 eq) in dry acetonitrile, add N-benzoylisothiocyanate (1.0 eq).
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Stir the resulting mixture under reflux for 24 hours.
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After cooling to room temperature, evaporate the solvent under reduced pressure.
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The crude benzoylaminocarbo-N-thioylpyrrolidine is typically used in the next step without further purification.[1]
2. Synthesis of this compound
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Dissolve the crude benzoylaminocarbo-N-thioylpyrrolidine intermediate in dry acetone.
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Add the appropriate α-bromo ketone (e.g., 2-bromo-4'-methoxyacetophenone) (1.0 eq) to the solution.
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Reflux the reaction mixture for 24-48 hours.
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Monitor the progress of the reaction by TLC.
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Upon completion, cool the mixture and evaporate the solvent.
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Purify the residue by flash column chromatography to obtain the desired this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
challenges in the scale-up synthesis of 2-(pyrrolidin-1-yl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(pyrrolidin-1-yl)thiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: A prevalent method involves a two-step process:
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Reaction of a substituted pyrrolidine with an isothiocyanate (e.g., benzoylisothiocyanate) to form a thiourea intermediate.
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Cyclization of the thiourea intermediate with an α-haloketone (e.g., 2-bromoacetophenone) to form the thiazole ring.[1]
Another approach is the direct reaction between 2-halothiazoles (e.g., 2-bromothiazole) and pyrrolidine, often under specific reaction conditions.
Q2: What are the primary challenges encountered during the scale-up synthesis?
A2: Key challenges include:
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Instability of Intermediates: Thiourea intermediates can be unstable and may undergo spontaneous cyclization, necessitating their immediate use in the subsequent step.[1]
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Product Instability: The final this compound derivatives can be sensitive to temperature and time, leading to decomposition upon storage.
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Side Reactions: Undesired side reactions, such as debenzoylation or alternative cyclization pathways, can reduce the yield and purity of the target compound.[2]
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Purification: While flash chromatography is often employed for purification, the potential instability of the product can complicate this process, especially on a larger scale.
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Reaction Condition Sensitivity: The choice of solvent and temperature is crucial for maximizing yield and minimizing side products.[2]
Q3: How can the stability of the final product be improved?
A3: The stability of this compound derivatives can be influenced by the substituents on the pyrrolidine ring. Introducing certain groups, such as (3-indolyl)methyl, phenyl, or benzyl substituents, has been shown to enhance the stability of the final compounds. For storage, it is advisable to keep the compounds at low temperatures and protected from light.
Q4: Are there any specific safety precautions to consider?
A4: Standard laboratory safety protocols should be followed. α-Haloketones are lachrymatory and should be handled in a well-ventilated fume hood. Solvents like acetone and acetonitrile are flammable. Always consult the Safety Data Sheet (SDS) for all reagents used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thiourea Intermediate | - Incomplete reaction. - Instability of the isothiocyanate reagent. | - Ensure the use of dry solvents (e.g., acetonitrile). - Confirm the quality and purity of the isothiocyanate. - The reaction can be run under reflux to drive it to completion. |
| Low Yield of Final Thiazole Product | - Spontaneous cyclization or decomposition of the thiourea intermediate. - Suboptimal reaction temperature or time for the cyclization step. - Formation of side products. | - Use the thiourea intermediate immediately after its formation without extensive purification. - Optimize the reaction time and temperature. Refluxing in acetone for 24-48 hours is a common condition. - Analyze the crude reaction mixture to identify side products and adjust reaction conditions accordingly. |
| Presence of Impurities after Synthesis | - Unreacted starting materials. - Side products from competing reaction pathways. - Decomposition of the product during workup or purification. | - Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion. - Adjust the stoichiometry of the reactants. - Purify the product using flash chromatography. If the product is temperature-sensitive, consider purification at lower temperatures. |
| Product Decomposes Upon Storage | - The inherent instability of the specific derivative. - Exposure to heat, light, or air. | - Store the purified compound at low temperatures (e.g., in a freezer). - Store under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using amber vials. - Consider if substituent modification can improve stability for future syntheses. |
Quantitative Data Summary
Table 1: Reported Yields for the Synthesis of this compound Derivatives
| Starting Pyrrolidine Derivative | Intermediate Thiourea Yield (%) | Final Thiazole Yield (%) | Reference |
| Racemic Pyrrolidine Derivative 6j | 85 | 83 | [2] |
| Racemic Pyrrolidine Derivative 6k | 80 | 75 | [2] |
| Racemic Pyrrolidine Derivative 6l | 92 | 65 | [2] |
| Racemic Pyrrolidine Derivative 6m | 88 | 78 | [2] |
| Racemic Pyrrolidine Derivative 6n | 82 | 72 | [2] |
| Racemic Pyrrolidine Derivative 6o | 86 | 83 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzoylthiourea Intermediate
-
Dissolve the corresponding substituted prolinate (0.5 mmol) in dry acetonitrile (10 mL) in a round-bottom flask.
-
Add N-benzoylisothiocyanate (0.5 mmol) to the solution.
-
Stir the resulting solution under reflux for 24 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
The crude product is typically used immediately in the next step without further purification.[2]
Protocol 2: Synthesis of this compound from Thiourea Intermediate
-
Dissolve the crude N-benzoylthiourea intermediate from the previous step in dry acetone (10 mL).
-
Add 2-bromo-4'-methoxyacetophenone (0.5 mmol) to the mixture.
-
Reflux the reaction mixture for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent.
-
Purify the residue by flash chromatography to obtain the desired this compound derivative.[2]
Visualizations
Caption: General workflow for the two-step synthesis of 2-(pyrrolidin-1-yl)thiazoles.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Refining Antimicrobial Assay Protocols for 2-(pyrrolidin-1-yl)thiazole
Welcome to the technical support center for refining antimicrobial assay protocols for 2-(pyrrolidin-1-yl)thiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures and to offer solutions for common challenges encountered during antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to determine the antimicrobial activity of this compound?
A1: The most common and standardized methods are broth microdilution and agar disk diffusion.[1][2][3] Broth microdilution is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5][6] The agar disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to a specific compound.[7]
Q2: I am observing no zone of inhibition in my agar disk diffusion assay. What could be the reason?
A2: Several factors could lead to a lack of a zone of inhibition. These include:
-
Inherent Resistance: The test organism may be intrinsically resistant to this compound.
-
Compound Solubility: The compound may not be soluble in the solvent used or may precipitate in the agar medium. Ensure the compound is fully dissolved before application to the disk.
-
Inoculum Density: An overly dense bacterial lawn can mask the inhibitory effect. Standardize your inoculum to a 0.5 McFarland turbidity standard.[8]
-
Disk Potency: The concentration of the compound on the disk may be too low to inhibit growth. Consider increasing the concentration.
-
Incubation Conditions: Incorrect incubation temperature or duration can affect bacterial growth and compound activity.
Q3: My MIC values from the broth microdilution assay are inconsistent between experiments. What should I check?
A3: Inconsistent MIC values are a common issue and can be attributed to several factors:
-
Inoculum Preparation: The most critical factor is the final inoculum concentration in the wells. Ensure you are consistently preparing and diluting your bacterial suspension to the recommended concentration (typically 5 x 10^5 CFU/mL).[4]
-
Media Variability: The pH and cation concentration of the Mueller-Hinton Broth (MHB) can significantly impact the activity of some antimicrobial agents. Use cation-adjusted MHB and ensure the pH is within the recommended range (7.2-7.4).
-
Compound Stability: this compound derivatives can be sensitive to temperature and storage conditions.[9][10] Prepare fresh stock solutions for each experiment or validate the stability of frozen stocks.
-
Plate Reading: The interpretation of "no growth" can be subjective. Use a microplate reader for quantitative analysis or have a consistent visual reading method.[5]
Q4: Can I use the same protocol for Gram-positive and Gram-negative bacteria?
A4: While the basic principles of broth microdilution and agar disk diffusion apply to both Gram-positive and Gram-negative bacteria, some modifications may be necessary. Gram-negative bacteria have an outer membrane that can act as a barrier to some compounds.[11] You may need to consider this when interpreting results and may need to use different quality control strains for each group.
Q5: What is the potential mechanism of action for thiazole-based antimicrobials?
A5: Thiazole derivatives have been shown to target various essential bacterial processes.[12][13] Potential mechanisms of action include the inhibition of:
-
Fatty Acid Synthesis: Inhibiting enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH).[12]
-
DNA Synthesis: Acting as DNA gyrase inhibitors.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your antimicrobial assays with this compound.
| Problem | Possible Cause | Recommended Solution |
| No bacterial growth in the growth control well/plate. | Inactive inoculum. | Use a fresh bacterial culture. Verify the viability of the organism on a non-selective agar plate. |
| Contamination of the medium. | Use fresh, sterile Mueller-Hinton Broth/Agar. Check for contamination by incubating a sample of the medium. | |
| Contamination in some wells of the microdilution plate. | Poor aseptic technique. | Perform all steps in a sterile environment (e.g., biosafety cabinet). Use sterile pipette tips and plates. |
| "Skipped wells" in the broth microdilution assay (growth in higher concentration wells but not in lower ones). | Pipetting error leading to an incorrect concentration gradient. | Carefully review your serial dilution technique. Use calibrated pipettes. |
| Contamination of a single well. | Repeat the assay with fresh materials and careful aseptic technique. | |
| Hazy or faint growth in all wells, making MIC determination difficult. | Inoculum concentration is too low. | Ensure your inoculum is standardized to a 0.5 McFarland standard before dilution. |
| The compound is bacteriostatic, not bactericidal, leading to partial inhibition. | Incubate for a longer period (up to 24 hours for some slow-growing bacteria) and observe for any changes. Consider performing a Minimum Bactericidal Concentration (MBC) assay. | |
| Precipitate formation in the wells. | The compound has low solubility in the broth. | Use a co-solvent like DMSO (ensure the final concentration is non-inhibitory to the bacteria, typically ≤1%). Run a solvent toxicity control. |
| Zone edges in the agar disk diffusion assay are fuzzy or indistinct. | The bacterial lawn was not spread evenly. | Ensure a uniform and confluent lawn of bacteria is created on the agar surface. |
| The organism is motile. | This is a characteristic of some bacteria and may not be a procedural error. |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain(s) of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or turbidimeter
-
Microplate incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for testing.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Add 50 µL of CAMHB to all wells of the 96-well plate.
-
Add 50 µL of the highest concentration of the compound to the first column of wells and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
-
Discard the final 50 µL from the last column.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum in CAMHB without the compound) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
Agar Disk Diffusion Assay
This protocol is a qualitative method to assess antimicrobial susceptibility.
Materials:
-
This compound compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strain(s) of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile swabs
Procedure:
-
Preparation of Compound Disks:
-
Dissolve the this compound compound in a volatile solvent (e.g., ethanol, methanol).
-
Apply a known amount of the compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Disks:
-
Aseptically place the prepared compound disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with only the solvent to ensure it has no antimicrobial activity.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Data Presentation
Table 1: Example MIC Data for this compound Derivatives
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) |
| This compound | 16 | >64 |
| Derivative A | 8 | 32 |
| Derivative B | 4 | 16 |
| Ampicillin | 0.25 | 8 |
| Ciprofloxacin | 0.5 | 0.015 |
Table 2: Example Zone of Inhibition Data for this compound Derivatives (10 µ g/disk )
| Compound | S. aureus ATCC 29213 Zone Diameter (mm) | E. coli ATCC 25922 Zone Diameter (mm) |
| This compound | 12 | 0 |
| Derivative A | 15 | 8 |
| Derivative B | 18 | 11 |
| Ampicillin | 28 | 17 |
| Ciprofloxacin | 25 | 30 |
Visualizations
Experimental Workflows
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Agar Disk Diffusion Assay.
Potential Signaling Pathways
Caption: Potential Mechanisms of Action for Thiazole Antimicrobials.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. youtube.com [youtube.com]
- 7. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 8. researchgate.net [researchgate.net]
- 9. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 10. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. jchemrev.com [jchemrev.com]
- 13. jchemrev.com [jchemrev.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Antibacterial Efficacy of 2-(Pyrrolidin-1-yl)thiazole Derivatives and Ampicillin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial activity of 2-(pyrrolidin-1-yl)thiazole derivatives against the well-established broad-spectrum antibiotic, ampicillin. The information presented is based on available experimental data to assist researchers in evaluating the potential of these thiazole compounds as novel antimicrobial agents.
Introduction to the Compounds
This compound Derivatives: This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antimycobacterial properties.[1][2][3] The core structure, featuring a pyrrolidine ring attached to a thiazole moiety, serves as a versatile scaffold for the development of new therapeutic agents.[1][4] Their mechanism of action is an area of active investigation, with potential targets including essential bacterial enzymes.
Ampicillin: A member of the aminopenicillin family of beta-lactam antibiotics, ampicillin has been a cornerstone in the treatment of bacterial infections for decades.[5] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][7] Ampicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[6][8] This disruption leads to a weakened cell wall and subsequent cell lysis, making ampicillin bactericidal against susceptible Gram-positive and some Gram-negative bacteria.[5][6][7]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various bacterial strains, with ampicillin included as a reference standard for comparison. Lower MIC values indicate greater potency.
| Compound | Bacterial Strain | MIC (µg/mL) of Thiazole Derivative | MIC (µg/mL) of Ampicillin | Reference |
| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative 1 | Acinetobacter baumannii | 31.25 | 125 | [9] |
| Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative 2 | Acinetobacter baumannii | 31.25 | 125 | [9] |
| 4-F-phenyl thiazole-pyrrolidine derivative (Compound 11) | Staphylococcus aureus | - | - | [4] |
| 4-F-phenyl thiazole-pyrrolidine derivative (Compound 11) | Bacillus cereus | - | - | [4] |
Note: A direct MIC value for the 4-F-phenyl derivative was not provided in the search results, but it was noted to selectively inhibit Gram-positive bacteria. The original study should be consulted for specific quantitative data.
Experimental Protocols
The antibacterial activity data presented in this guide is typically determined using standardized microbiological assays. The two most common methods are the Zone of Inhibition (Disk Diffusion) Test and the Minimum Inhibitory Concentration (MIC) Assay.
Zone of Inhibition (Kirby-Bauer) Test
This qualitative or semi-quantitative method is used for assessing the susceptibility of bacteria to an antimicrobial agent.[10][11][12]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared.
-
Agar Plate Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[11][13]
-
Application of Antimicrobial Agent: A paper disk impregnated with a known concentration of the test compound (e.g., a this compound derivative or ampicillin) is placed onto the surface of the agar.[12][13]
-
Incubation: The plate is incubated under optimal conditions for bacterial growth (typically 18-24 hours at 37°C).[10][11]
-
Observation and Measurement: If the antimicrobial agent is effective, it will diffuse into the agar and inhibit bacterial growth, creating a clear area around the disk known as the zone of inhibition.[10][14] The diameter of this zone is measured in millimeters and correlated with the susceptibility of the microorganism to the agent.[11][13] A larger zone of inhibition generally indicates greater antibacterial activity.[11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[15] Broth microdilution is a common technique for determining MIC values.[4][16]
-
Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in the wells of a microtiter plate.
-
Inoculation: Each well is inoculated with a standardized concentration of the test bacterium.
-
Incubation: The microtiter plate is incubated for a specified period (e.g., 18-24 hours) at an appropriate temperature to allow for bacterial growth.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[15]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of antibacterial activity.
Caption: Workflow for assessing and comparing the antibacterial activity of test compounds.
Signaling Pathways and Logical Relationships
The antibacterial action of ampicillin is well-characterized and involves the disruption of the bacterial cell wall synthesis pathway.
Caption: Mechanism of action of ampicillin leading to bacterial cell lysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. amberlife.net [amberlife.net]
- 6. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 7. scribd.com [scribd.com]
- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microchemlab.com [microchemlab.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. singerinstruments.com [singerinstruments.com]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of 2-(pyrrolidin-1-yl)thiazole and Isoniazid for Antimycobacterial Activity
For Immediate Release
In the ongoing search for more effective treatments against tuberculosis (TB), a significant global health threat, researchers continuously evaluate novel compounds for their antimycobacterial potential. This guide provides a detailed comparison of the antimycobacterial activity of 2-(pyrrolidin-1-yl)thiazole, a member of the promising 2-aminothiazole class of compounds, and isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades. This analysis is intended for researchers, scientists, and drug development professionals.
Executive Summary
Isoniazid, a prodrug activated by the mycobacterial enzyme KatG, has long been a potent bactericidal agent against Mycobacterium tuberculosis, primarily by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall. However, the rise of INH-resistant strains necessitates the exploration of new chemical entities. The 2-aminothiazole scaffold has emerged as a promising area of research, with derivatives demonstrating significant in vitro activity against M. tuberculosis. This guide synthesizes available data to compare the efficacy, mechanism of action, and safety profile of this compound derivatives with isoniazid.
Quantitative Comparison of Antimycobacterial Activity
The antimycobacterial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the in vitro activity of a representative this compound derivative and isoniazid against the H37Rv strain of Mycobacterium tuberculosis.
| Compound | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound derivative | Mycobacterium tuberculosis H37Rv | 15.62 | - | [1] |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.03-0.12 | 0.22-0.88 | [2] |
| Isoniazid | Mycobacterium tuberculosis H37Rv | ~0.25 | ~1.8 | [3] |
Note: The specific derivative in the study is a more complex molecule containing the this compound core. Direct comparison should be made with caution as different studies may use slightly different experimental conditions.
Mechanism of Action
The mechanisms by which these two compounds exert their antimycobacterial effects are distinct, offering potential for different resistance profiles.
Isoniazid:
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4][5][6] Once activated, it forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA). This enzyme is essential for the synthesis of mycolic acids, the long-chain fatty acids that are a hallmark of the mycobacterial cell wall. Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately cell death.
This compound:
The precise mechanism of action for the 2-aminothiazole class of compounds is still under investigation and may vary between different derivatives. Some studies suggest that these compounds do not target the same pathways as isoniazid. For instance, some 2-aminothiazole derivatives have been shown to be active against M. tuberculosis but do not inhibit the mtFabH enzyme, a key component of the fatty acid synthesis pathway targeted by other antibiotics.[3] Other research on related thiazole compounds suggests that they may induce cell wall damage through a different mechanism than known cell wall synthesis inhibitors. Further research is needed to fully elucidate the molecular targets of this compound.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing the in vitro antimycobacterial activity of a compound. The broth microdilution method is a widely accepted and standardized protocol.
Broth Microdilution Method for M. tuberculosis MIC Determination
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.[2][6]
-
Medium Preparation: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) is used as the growth medium.
-
Inoculum Preparation:
-
Colonies of M. tuberculosis H37Rv are harvested from a solid medium.
-
The colonies are suspended in sterile water with glass beads and vortexed to create a homogenous suspension.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
The adjusted suspension is then diluted to achieve a final inoculum concentration of approximately 10^5 Colony Forming Units (CFU)/mL in the test wells.
-
-
Drug Dilution: The test compounds (this compound and isoniazid) are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well containing the diluted compounds. The plate is sealed and incubated at 37°C.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria. This is typically observed after 14-21 days of incubation by visual inspection using an inverted mirror.
Cytotoxicity and Safety Profile
An essential aspect of drug development is evaluating the toxicity of a compound to mammalian cells.
Isoniazid: While generally well-tolerated, isoniazid can cause hepatotoxicity, which is its most significant adverse effect. The risk of liver injury increases with age and alcohol consumption.
This compound: Studies on various 2-aminothiazole derivatives have shown a range of cytotoxic effects. For some derivatives, a good therapeutic index has been observed, indicating selectivity for mycobacteria over mammalian cells.[7] However, other studies have reported cytotoxicity of certain thiazole derivatives against various cancer cell lines.[8] Specific and comprehensive cytotoxicity data for this compound against a range of normal human cell lines is needed for a complete safety assessment.
Conclusion
Isoniazid remains a highly potent antimycobacterial agent, but its efficacy is threatened by the emergence of resistance. The this compound scaffold represents a promising area for the development of new anti-TB drugs. Based on the available in vitro data, the antimycobacterial activity of the tested this compound derivative is moderate compared to the very low MIC values of isoniazid against susceptible strains. However, its distinct potential mechanism of action could be advantageous in combating INH-resistant M. tuberculosis. Further research is warranted to optimize the potency of this class of compounds, fully elucidate their mechanism of action, and thoroughly evaluate their safety profile to determine their true potential as future antitubercular therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repub.eur.nl [repub.eur.nl]
- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(Pyrrolidin-1-yl)thiazole Analogs: A Guide to Structure-Activity Relationships
A detailed examination of 2-(pyrrolidin-1-yl)thiazole analogs reveals a versatile scaffold with significant potential in antibacterial, anticancer, and metabolic disease therapies. Structure-activity relationship (SAR) studies demonstrate that modifications to this core structure profoundly influence biological activity, directing its therapeutic applications.
This guide provides a comparative analysis of various this compound derivatives, summarizing their biological performance with supporting experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate the understanding and future development of this promising class of compounds.
Antibacterial and Antimycobacterial Activity
A series of highly functionalized this compound frameworks have demonstrated notable antibacterial and antimycobacterial properties. The core structure consists of a pyrrolidine ring attached to the 2-position of a thiazole ring. SAR studies indicate that substitutions at various positions on both the pyrrolidine and thiazole rings are critical for activity.
Key SAR Observations:
-
Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact antibacterial potency.
-
Pyrrolidine Ring Modifications: Alterations to the pyrrolidine moiety can modulate both activity and selectivity against different bacterial strains.
-
Chirality: The stereochemistry of the pyrrolidine ring can play a crucial role in the biological activity of these analogs.
Comparative Antibacterial and Antimycobacterial Activity:
| Compound ID | R1 Group (Thiazole C4) | R2 Group (Thiazole C5) | S. aureus MIC (μg/mL) | S. epidermidis MIC (μg/mL) | M. tuberculosis H37Rv MIC (μg/mL) |
| 3ae | 4-Methoxyphenyl | H | 64 | 16 | >100 |
| 3ce | 4-Chlorophenyl | H | 64 | >100 | >100 |
| 7k | 4-Methoxyphenyl | Indole-3-yl | >100 | >100 | 3.90 |
| 7l | 4-Methoxyphenyl | 5-Bromoindole-3-yl | >100 | >100 | 3.90 |
| 7m | 4-Methoxyphenyl | 5-Methoxyindole-3-yl | >100 | >100 | 7.81 |
Data extracted from a study on highly functionalized this compound frameworks.[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial and antimycobacterial activities of the this compound analogs were determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 broth for mycobacteria). The cultures were then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in broth media in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum was added to each well of the microtiter plate containing the compound dilutions. The plates were incubated at 37°C for 18-24 hours for bacteria and for a longer period for mycobacteria.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Anticancer Activity: Dual PI3Kα/HDAC6 Inhibition
A novel series of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives has been identified as potent dual inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase 6 (HDAC6), two important targets in cancer therapy.
Key SAR Observations:
-
Pyrrolidine Dicarboxamide Core: The (S)-pyrrolidine-1,2-dicarboxamide scaffold is crucial for the dual inhibitory activity.
-
Thiazole Moiety: The 2-aminothiazole group serves as a key interaction point with the target enzymes.
-
Substituents on the Carboxamide: Modifications at the N1-position of the dicarboxamide influence the potency and selectivity for PI3Kα and HDAC6.
Comparative PI3Kα and HDAC6 Inhibitory Activity:
| Compound ID | PI3Kα IC50 (nM) | HDAC6 IC50 (nM) | L-363 Cell Line IC50 (μM) |
| 21j | 2.9 | 26 | 0.17 |
Data for compound 21j, a subtype-selective PI3Kα/HDAC6 dual inhibitor.
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Dual inhibition of PI3Kα and HDAC6 by compounds like 21j can effectively suppress this pathway, leading to cancer cell death. Compound 21j has been shown to significantly inhibit the phosphorylation of pAkt(Ser473), a key downstream effector of PI3K.
Experimental Protocol: MTT Assay for Anticancer Activity
The cytotoxic effects of the this compound analogs on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a wavelength of 570 nm. The cell viability was calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of compound that inhibits 50% of cell growth) was determined.
Glucokinase Activation for Diabetes Treatment
Certain this compound acetamide derivatives have been investigated as glucokinase (GK) activators. Glucokinase plays a key role in glucose homeostasis, and its activation is a potential therapeutic strategy for type 2 diabetes.
Key SAR Observations:
-
Sulfonylphenyl Moiety: A 4-sulfonylphenyl group at the 2-position of the acetamide is a common feature in this class of activators.
-
Pyrrolidinylimino Group: The (E)-pyrrolidin-1-ylimino moiety is critical for the interaction with the glucokinase enzyme.
-
Thiazoleacetamide Portion: The N-thiazoleacetamide part of the molecule contributes to the overall activity and pharmacokinetic properties.
Comparative Glucokinase Activation:
While specific EC50 or IC50 values for this compound analogs as glucokinase activators are not detailed in the readily available literature, a study on 2-(4-cyclopropylsulfonylphenyl)-2-[(E)-pyrrolidin-1-ylimino]-acetamide derivatives showed that these compounds exhibit in vitro glucokinase activities and in vivo blood glucose-lowering effects in mice. Further optimization of related series has led to potent GK activators.
Experimental Workflow: Glucokinase Activation Assay
Experimental Protocol: In Vitro Glucokinase Activation Assay
The ability of the this compound analogs to activate glucokinase can be assessed using an in vitro enzyme assay.
-
Assay Components: The assay mixture typically contains recombinant human glucokinase, glucose, ATP, and a coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase) that produces a detectable signal (e.g., NADPH).
-
Compound Addition: The test compounds are added to the assay mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature.
-
Signal Detection: The rate of product formation (e.g., NADPH) is monitored over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: The activation of glucokinase is determined by the increase in the reaction rate in the presence of the compound. The EC50 value (the concentration of the compound that produces 50% of the maximum activation) is calculated.
References
comparative analysis of different 2-(pyrrolidin-1-yl)thiazole synthesis routes
A Comparative Analysis of Synthetic Routes to 2-(pyrrolidin-1-yl)thiazole
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is paramount. The this compound scaffold is a key pharmacophore in various biologically active molecules. This guide provides a comparative analysis of three primary synthetic routes to this important compound, offering a detailed look at their methodologies, performance metrics, and the necessary experimental protocols.
Comparative Summary of Synthesis Routes
The selection of an optimal synthetic pathway depends on factors such as desired yield, scalability, availability of starting materials, and reaction conditions. The following table summarizes the key quantitative data for the three discussed routes to this compound.
| Parameter | Route 1: Multi-step from Pyrrolidine | Route 2: Hantzsch Thiazole Synthesis | Route 3: Amination of 2-Halothiazole |
| Starting Materials | Pyrrolidine, Benzoylisothiocyanate, α-Bromo ketone | N-Pyrrolidinylthiourea, α-Haloketone | 2-Halothiazole, Pyrrolidine |
| Key Intermediates | N-Benzoyl-N'-pyrrolidinylthiourea | - | - |
| Typical Yield | 65-97%[1][2] | Generally good to excellent[3][4] | Buchwald-Hartwig: Generally high[5][6]; Ullmann: Moderate to high[7] |
| Reaction Temperature | Reflux (Acetonitrile, Acetone)[1] | Room temperature to reflux[3] | Buchwald-Hartwig: Room temp. to ~110°C[8]; Ullmann: High temps (>100°C)[7] |
| Reaction Time | Step 1: 24h; Step 2: 48h[1] | 30 min to several hours[3][5] | Buchwald-Hartwig: 1-24h[2][8]; Ullmann: Several hours[7] |
| Catalyst | None | None (acid or base catalysis can be used) | Buchwald-Hartwig: Palladium catalyst with phosphine ligand[5]; Ullmann: Copper catalyst[7] |
| Key Reagents | - | - | Buchwald-Hartwig: Strong base (e.g., NaOtBu)[8]; Ullmann: Base (e.g., K2CO3) |
| Advantages | Versatile for creating diverse derivatives, good yields.[1] | One-pot reaction, classic and well-established.[3] | Direct C-N bond formation, broad substrate scope (Buchwald-Hartwig).[5] |
| Disadvantages | Two-step process, potentially long reaction times.[1] | Requires synthesis of the thiourea precursor. | Requires synthesis of 2-halothiazole precursor, catalyst cost (Palladium). |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Multi-step Synthesis from Pyrrolidine
This route involves the formation of a thiourea intermediate followed by cyclization with an α-bromo ketone.[1]
Step 1: Synthesis of N-Benzoyl-N'-pyrrolidinylthiourea
-
To a solution of pyrrolidine (1.0 eq) in dry acetonitrile, add benzoylisothiocyanate (1.0 eq).
-
Reflux the mixture for 24 hours.
-
After cooling, evaporate the solvent under reduced pressure to obtain the crude N-benzoyl-N'-pyrrolidinylthiourea.
Step 2: Synthesis of this compound derivative
-
Dissolve the crude N-benzoyl-N'-pyrrolidinylthiourea from Step 1 in dry acetone.
-
Add the desired α-bromo ketone (1.0 eq).
-
Reflux the reaction mixture for 48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to afford the desired this compound derivative.
Route 2: Hantzsch Thiazole Synthesis
This classical method provides a direct route to the thiazole ring.[3][9]
Step 1: Synthesis of N-Pyrrolidinylthiourea (Precursor)
Note: A specific protocol for this precursor was not found in the provided search results. A general method for the synthesis of N-substituted thioureas from the corresponding amine and an isothiocyanate or by reaction with thiophosgene followed by an amine would be applicable.
Step 2: Hantzsch Synthesis of this compound
-
Dissolve N-pyrrolidinylthiourea (1.0 eq) and the appropriate α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. Reaction times can vary from 30 minutes to several hours.[3][5]
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Route 3: Amination of 2-Halothiazole
This approach involves the synthesis of a 2-halothiazole precursor followed by a metal-catalyzed amination reaction with pyrrolidine.
Step 1: Synthesis of 2-Bromothiazole (Precursor) [1]
-
Dissolve 2-aminothiazole (1.0 eq) in 85% phosphoric acid and cool to 5°C.
-
Slowly add concentrated nitric acid, maintaining the temperature below 8°C.
-
Cool the resulting solution to 2°C and slowly add a solution of sodium nitrite in water, keeping the temperature below 8°C. Stir for 1 hour at 0-5°C.
-
In a separate flask, prepare a solution of copper(II) sulfate pentahydrate and sodium bromide in water and cool to 6°C.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 8°C.
-
Stir the mixture for at least 6 hours at 0-7°C and then allow it to warm to room temperature overnight.
-
Adjust the pH to ~9 with solid KOH and then solid Na2CO3.
-
Isolate the 2-bromothiazole via steam distillation or extraction with diethyl ether. The combined organic extracts are dried and concentrated to yield 2-bromothiazole.
Step 2a: Buchwald-Hartwig Amination [8][10]
-
To a reaction vessel under an inert atmosphere (e.g., argon), add a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) and a suitable phosphine ligand (e.g., XPhos, BINAP).
-
Add the 2-bromothiazole (1.0 eq), pyrrolidine (1.2-1.5 eq), and a strong base (e.g., sodium tert-butoxide).
-
Add a dry, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (1-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2b: Ullmann Condensation [7]
-
In a reaction vessel, combine the 2-halothiazole (e.g., 2-chlorothiazole) (1.0 eq), pyrrolidine (1.5-2.0 eq), a copper catalyst (e.g., CuI, Cu2O), and a base (e.g., K2CO3, Cs2CO3).
-
A ligand, such as a diamine or an amino acid, may be added to facilitate the reaction.
-
Add a high-boiling polar solvent (e.g., DMF, NMP).
-
Heat the reaction mixture to a high temperature (often >100°C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Visualization of the Comparative Analysis Workflow
The following diagram illustrates the logical workflow for selecting a synthetic route for this compound based on a comparative analysis.
References
- 1. Page loading... [guidechem.com]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-(pyrrolidin-1-yl)thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(pyrrolidin-1-yl)thiazole, a heterocyclic compound with demonstrated antibacterial and antimycobacterial properties. While the precise mechanism of action for this compound is yet to be fully elucidated, this document outlines a hypothesized pathway based on related thiazole derivatives and compares its biological activity with established first-line antimycobacterial agents, isoniazid and ethambutol. Detailed experimental protocols for validating the proposed mechanism are also provided.
Hypothesized Mechanism of Action of this compound
The current body of research on this compound and its derivatives indicates significant activity against various bacterial and mycobacterial strains.[1][2][3] However, the specific molecular target and mechanism of action remain unknown.[2] Based on the known mechanisms of other bioactive thiazole-containing compounds, a plausible hypothesis is the inhibition of a key process in bacterial cell division.[4][5] One such target is the FtsZ protein, a crucial component of the bacterial cytoskeleton that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death.
Caption: Hypothesized mechanism of this compound targeting FtsZ.
Comparative Analysis with Standard Antimycobacterial Agents
The antimycobacterial efficacy of this compound derivatives has been evaluated against Mycobacterium tuberculosis H37Rv and compared with standard drugs such as isoniazid and ethambutol.[1][3] These established drugs have well-defined mechanisms of action, both targeting the mycobacterial cell wall, which provides a benchmark for evaluating novel compounds.
-
Isoniazid (INH): A prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG).[6][7][8][9] The activated form of isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids.[6][7][8] Mycolic acids are unique long-chain fatty acids that are critical components of the mycobacterial cell wall, providing a hydrophobic barrier.[6] Inhibition of their synthesis leads to a loss of cell wall integrity and bactericidal effects.[7]
-
Ethambutol (EMB): This bacteriostatic agent targets the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall.[1][10][][12] Ethambutol inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose into arabinogalactan.[1][10][] Disruption of arabinogalactan synthesis compromises the cell wall structure, leading to increased permeability and inhibition of mycobacterial growth.[10][]
Performance Data
The following table summarizes the in vitro activity of representative this compound derivatives against M. tuberculosis H37Rv, alongside the comparator drugs. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference(s) |
| This compound Derivatives | |||
| Compound 7k | M. tuberculosis H37Rv | 3.90 | [6] |
| Compound 7l | M. tuberculosis H37Rv | 7.81 | [6] |
| Compound 7m | M. tuberculosis H37Rv | 7.81 | [6] |
| Other Derivatives | M. tuberculosis H37Rv | 3.90 - 62.5 | [1][6] |
| Standard Drugs | |||
| Isoniazid | M. tuberculosis H37Rv | 0.025-0.05 | [6] |
| Ethambutol | M. tuberculosis H37Rv | 1.95 | [6] |
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesized mechanism of action of this compound, a series of experiments are required. The following protocols outline a standard workflow for elucidating the mechanism of a novel antibacterial agent.
Caption: Workflow for validating the mechanism of action of a novel antibacterial agent.
Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To confirm the concentration at which the compound inhibits bacterial growth.
-
Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A bacterial inoculum is prepared and standardized to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
The this compound compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The standardized bacterial suspension is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
Macromolecular Synthesis Inhibition Assay
-
Objective: To identify which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound.
-
Methodology: This assay measures the incorporation of radiolabeled precursors into macromolecules in the presence of the test compound.
-
Bacterial cultures are grown to the mid-logarithmic phase.
-
The culture is divided into aliquots, and the this compound compound is added at a concentration known to be inhibitory (e.g., 5-10x MIC).
-
Radiolabeled precursors are added to separate aliquots: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and [¹⁴C]N-acetylglucosamine for peptidoglycan (cell wall) synthesis.
-
Samples are collected at various time points (e.g., 0, 10, 20, 30, and 60 minutes).
-
Macromolecules are precipitated using trichloroacetic acid (TCA), and the incorporated radioactivity is measured using a scintillation counter.
-
A significant and rapid reduction in the incorporation of a specific precursor compared to untreated controls indicates inhibition of that particular pathway.
-
Bacterial Cytological Profiling (BCP)
-
Objective: To observe the morphological changes in bacteria upon treatment with the compound, which can provide clues about the mechanism of action.
-
Methodology:
-
Bacterial cells are treated with the compound at its MIC for a defined period.
-
Cells are stained with a panel of fluorescent dyes that label different cellular components, such as the cell membrane (e.g., FM4-64), DNA (e.g., DAPI), and the cell wall.
-
Stained cells are visualized using fluorescence microscopy.
-
The observed morphological changes (e.g., cell elongation, cell lysis, altered chromosome segregation) are compared to the profiles of known antibiotics to infer the mechanism of action. For instance, cell filamentation is a hallmark of cell division inhibitors.
-
Target Identification and Validation
-
Objective: To identify and confirm the specific molecular target of the compound.
-
Methodology (Example for FtsZ):
-
In Vitro FtsZ Polymerization Assay: The effect of the compound on the polymerization of purified FtsZ protein is measured. This can be monitored by light scattering or sedimentation assays. Inhibition of polymerization in a dose-dependent manner suggests direct interaction with FtsZ.
-
Target Overexpression/Underexpression: Strains of bacteria that overexpress or have reduced expression of the putative target (FtsZ) are used. If the compound targets FtsZ, the overexpressing strain should exhibit increased resistance (higher MIC), while the underexpressing strain may show increased sensitivity.
-
By following this structured approach, the mechanism of action of this compound can be systematically investigated and validated, providing crucial information for its further development as a potential therapeutic agent.
References
- 1. Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 3. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 4. jchemrev.com [jchemrev.com]
- 5. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 7. Isoniazid - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 9. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ethambutol - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ethambutol Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of 2-(pyrrolidin-1-yl)thiazole Derivatives: In Vitro and In Vivo Efficacy
FOR IMMEDIATE RELEASE
A Comprehensive Guide for Researchers and Drug Development Professionals on the Biological Performance of Novel 2-(pyrrolidin-1-yl)thiazole Derivatives
This publication provides a detailed comparison of the in vitro and in vivo efficacy of a series of this compound derivatives, showcasing their potential as antibacterial, anticonvulsant, and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals, offering a valuable resource for evaluating the therapeutic promise of this class of compounds against established alternatives.
The following sections present a consolidated overview of the available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate a clear and objective comparison.
In Vitro Efficacy: A Multi-Faceted Profile
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas in preclinical in vitro studies. Quantitative data from these studies are summarized below, offering a direct comparison with standard therapeutic agents.
Antibacterial Activity
Several this compound derivatives have been evaluated for their ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency, with lower values indicating greater efficacy.
| Compound/Drug | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus | Bacillus cereus | |
| This compound Derivative (Compound 11) | 30.53 ± 0.42 (inhibition zone in mm at 400 µg) | 21.70 ± 0.36 (inhibition zone in mm at 400 µg) |
| Ampicillin (Reference) | - | - |
| Ciprofloxacin (Reference) | - | - |
| Chloramphenicol (Reference) | 8-16 | - |
Note: Data for reference standards are provided for context but were not always tested in the same studies as the derivatives. Some data is presented as inhibition zone diameter instead of MIC.
One study highlighted a 4-F-phenyl derivative of thiazole-pyrrolidine (referred to as compound 11) that exhibited selective activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus cereus, but was inactive against Gram-negative bacteria like Escherichia coli and Salmonella typhimurium[1][2]. Another study reported MIC values for certain derivatives against S. aureus as high as 64 µg/mL and 16 µg/mL against S. epidermidis, while showing no activity against gram-negative bacteria at 250 μg/mL[3]. In comparison, chloramphenicol, a standard antibiotic, shows activity against both Gram-positive and Gram-negative bacteria in the range of 8-16 μg/mL[3].
Anticonvulsant Activity
The anticonvulsant potential of this compound derivatives has been assessed in rodent models of seizures, primarily the pentylenetetrazole (PTZ)-induced seizure model. The median effective dose (ED50) required to protect animals from seizures is a key parameter.
| Compound/Drug | Anticonvulsant Activity (ED50 in mg/kg, i.p.) in PTZ Model | Neurotoxicity (TD50 in mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (5g) | 18.4 | 170.2 | 9.2 |
| Thiazole Derivative (Compound 3n) | 46.1 (MES model) | >300 | 6.34 |
| Thiazole Derivative (Compound 3q) | 64.3 (MES model) | >300 | 4.11 |
| Diazepam (Reference) | - | - | - |
| Valproic Acid (Reference) | 216.9 (MES model) | - | - |
| Phenobarbital (Reference) | - | - | - |
Note: Some data is from the maximal electroshock (MES) model, another common screening model for anticonvulsants.
One notable derivative, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, demonstrated a potent anticonvulsant effect with an ED50 of 18.4 mg/kg in the PTZ model. Its high protective index of 9.2 suggests a favorable safety margin between the effective dose and the dose causing neurotoxicity. Other thiazole derivatives have also shown promising activity in the MES model, with ED50 values comparable to or better than the standard drug valproic acid[4].
Anticancer Activity
The antiproliferative effects of this compound derivatives have been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the concentration of a compound required to inhibit the growth of cancer cells by 50%.
| Compound/Drug | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) | HepG2 (Liver Carcinoma) IC50 (µM) |
| Thiazole-Tetralin Derivative (4a) | 19.31 | 24.38 | - |
| Thiazole-Tetralin Derivative (4c) | 15.69 | 19.13 | 13.68 |
| Thiazolidine-2,4-dione Derivative (22) | - | 1.21 | 2.04 |
| Doxorubicin (Reference) | 5.05 | 6.72 | 8.4 |
| 5-Fluorouracil (5-FU) (Reference) | - | >100 (for some derivatives) | - |
| Sorafenib (Reference) | - | 3.17 | 2.24 |
Several novel thiazole derivatives have exhibited potent anticancer activity. For instance, a thiazolidine-2,4-dione derivative (compound 22) showed an IC50 of 0.079 µM against VEGFR-2 and significant antiproliferative activity against HepG2 and MCF-7 cell lines[5]. Other thiazole-tetralin derivatives have also shown promising IC50 values against A549 and MCF-7 cells, in some cases demonstrating better or comparable activity to the standard chemotherapeutic agent 5-FU[6]. Some compounds have demonstrated greater safety than doxorubicin on normal cell lines, indicating a potential for a better therapeutic window[7].
In Vivo Efficacy: An Emerging Picture
While extensive in vitro data is available, comprehensive in vivo studies directly comparing this compound derivatives with standard drugs are still emerging. The available data primarily focuses on anticonvulsant properties.
The promising ED50 values obtained in the in vivo PTZ and MES seizure models suggest that these compounds warrant further investigation in more complex epilepsy models. The favorable protective indices of some derivatives indicate a potentially wider therapeutic window compared to some existing antiepileptic drugs.
For antibacterial and anticancer activities, there is a clear need for more robust in vivo studies to validate the promising in vitro findings. Animal models of infection and cancer xenograft models will be crucial in determining the pharmacokinetic profiles, in-body efficacy, and overall therapeutic potential of these derivatives.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Broth Microdilution Assay for Antibacterial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation of Reagents: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension, adjusted to a 0.5 McFarland turbidity standard, is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for the Broth Microdilution Assay.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This is a standard preclinical model to screen for potential anticonvulsant drugs.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least a week before the experiment.
-
Drug Administration: Test compounds or a vehicle control are administered to the mice, typically via intraperitoneal (i.p.) injection.
-
PTZ Induction: After a specific pretreatment time, a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.
-
Observation: Mice are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, including clonic and tonic-clonic convulsions.
-
Data Analysis: The ability of the test compound to prevent or delay the onset of seizures is recorded, and the ED50 is calculated.
Experimental workflow for the PTZ-induced seizure model.
MTT Assay for Anticancer Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Workflow for the MTT cell viability assay.
Signaling Pathways
The anticancer activity of some this compound derivatives is attributed to their ability to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of 2-(Pyrrolidin-1-yl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index, a critical measure of a drug's safety, is defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher therapeutic index is preferable as it indicates a wider margin of safety. This guide provides a comparative evaluation of the therapeutic potential of various 2-(pyrrolidin-1-yl)thiazole derivatives by examining their efficacy and cytotoxicity across different biological activities, primarily focusing on anticancer and antibacterial applications. The data presented is compiled from various in vitro studies and serves as a preliminary guide for researchers in the field.
Data Presentation
The following tables summarize the biological activity of several this compound derivatives. The "Selectivity Index" (SI), where available or calculable, is presented as a surrogate for the therapeutic index. It is calculated as the ratio of the cytotoxic concentration (IC50 or CC50) in a normal cell line to the effective concentration (IC50 or MIC) against the target cells or organisms. A higher SI value suggests greater selectivity for the target.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity (IC50/CC50 in µM) | Selectivity Index (SI) | Reference |
| DIPTH | HepG-2 (Liver) | 14.05 | WI-38 (Lung Fibroblast) | 36.17 | 2.57 | [1] |
| MCF-7 (Breast) | 17.77 | 2.04 | [1] | |||
| Hela (Cervical) | 29.65 | 1.22 | [1] | |||
| HCT-116 (Colon) | 32.68 | 1.11 | [1] | |||
| Compound 21j | L-363 (Myeloma) | 0.17 | - | - | - | [2] |
| Compound 1 | A2780 (Ovarian) | 11.6 | - | - | - | [3] |
| HeLa (Cervical) | 22.4 | - | - | - | [3] | |
| Compound 3 | A2780 (Ovarian) | 12.4 | - | - | - | [3] |
| HeLa (Cervical) | 19.4 | - | - | - | [3] | |
| Compound 7 | MCF-7 (Breast) | 5.36 | WI38 (Normal Fibroblast) | >100 (estimated) | >18.66 | [4] |
| Compound 10 | HepG2 (Liver) | 8.76 | WI38 (Normal Fibroblast) | >100 (estimated) | >11.42 | [4] |
Table 2: Antibacterial and Antimycobacterial Activity of this compound Derivatives
| Compound | Bacterial/Mycobacterial Strain | MIC (µg/mL) | Normal Cell Line | Cytotoxicity (Cell Viability %) | Reference |
| Compound 11 | Bacillus cereus | 21.70 ± 0.36 | L929 | No significant toxicity at tested concentrations | [5] |
| Staphylococcus aureus | 30.53 ± 0.42 | L929 | No significant toxicity at tested concentrations | [5] | |
| Compound 7k | M. tuberculosis H37Rv | 3.90 | - | - | [6] |
| Compound 7l | M. tuberculosis H37Rv | 7.81 | - | - | [6] |
| Compound 7m | M. tuberculosis H37Rv | 3.90 | - | - | [6] |
| Various Derivatives | S. aureus, E. coli, A. baumanii, B. subtilis, A. hydrophila | 62.5 - 500 | - | - | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the most frequently cited assays in the context of evaluating the therapeutic index of this compound derivatives.
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at a wavelength of 570 nm using a microplate reader.[9][10]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11] The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth of the microorganism after overnight incubation.[11]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[12][13]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.[11] Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[11][13]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12][13]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating the therapeutic index and a relevant signaling pathway targeted by some of these derivatives.
Caption: A representative workflow for the evaluation of the therapeutic index of novel compounds.
Caption: Inhibition of PI3Kα and HDAC6 signaling pathways by a this compound derivative.[2]
References
- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arabjchem.org [arabjchem.org]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.cu.edu.tr [abis-files.cu.edu.tr]
- 7. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. atcc.org [atcc.org]
- 10. protocols.io [protocols.io]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to 2-(Pyrrolidin-1-yl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds. Among these, 2-(pyrrolidin-1-yl)thiazole derivatives have emerged as a promising class of antibacterial agents. This guide provides a comparative analysis of their performance against various bacterial strains, with a focus on cross-resistance studies. By presenting available experimental data and detailed methodologies, we aim to equip researchers with the critical information needed to advance the development of these compounds.
Performance Comparison: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of various thiazole derivatives against a panel of clinically relevant bacterial strains, including multidrug-resistant isolates. While specific data for a single this compound compound across all listed strains is not available in the public domain, this compilation of related thiazole compounds provides valuable insights into their potential spectrum of activity and lack of cross-resistance with some conventional antibiotics.
Table 1: Activity of Thiazole Derivatives Against Gram-Positive Bacteria
| Compound/Drug | Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Thiazole Compound 1 | Staphylococcus aureus (MRSA) NRS384 | Macrolide-resistant | 1.38 |
| S. aureus (MRSA) NRS385 | Fluoroquinolone, Aminoglycoside-resistant | 1.38 | |
| S. aureus (MRSA) NRS119 | Linezolid-resistant | 1.38 | |
| S. aureus (VISA) NRS12 | Vancomycin-intermediate | 1.38 | |
| S. aureus (VRSA) VRS1 | Vancomycin-resistant | 1.38 | |
| Thiazole Compound 2 | S. aureus (MRSA) NRS384 | Macrolide-resistant | 1.40 |
| S. aureus (MRSA) NRS385 | Fluoroquinolone, Aminoglycoside-resistant | 1.40 | |
| S. aureus (MRSA) NRS119 | Linezolid-resistant | 1.40 | |
| S. aureus (VISA) NRS12 | Vancomycin-intermediate | 1.40 | |
| S. aureus (VRSA) VRS1 | Vancomycin-resistant | 1.40 | |
| Vancomycin | S. aureus (MRSA) | Methicillin-resistant | 1-2 |
| S. aureus (VRSA) | Vancomycin-resistant | >256 | |
| Thiazole-Quinolinium 4a4 | S. aureus (MRSA) | Methicillin-resistant | 1-8 |
| Enterococcus faecalis (VRE) | Vancomycin-resistant | 2-16 | |
| Thiazole-Quinolinium 4b4 | S. aureus (MRSA) | Methicillin-resistant | 1-8 |
| Enterococcus faecalis (VRE) | Vancomycin-resistant | 2-16 |
Data compiled from studies on various thiazole derivatives.
Table 2: Activity of Thiazole Derivatives Against Gram-Negative Bacteria
| Compound/Drug | Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Thiazole-Quinolinium 4a4 | Escherichia coli (NDM-1) | Carbapenem-resistant | Not specified |
| Thiazole-Quinolinium 4b4 | Escherichia coli (NDM-1) | Carbapenem-resistant | Not specified |
| Ciprofloxacin | E. coli (ESBL-producing) | Extended-Spectrum Beta-Lactamase | >32 |
| Meropenem | E. coli (ESBL-producing) | Extended-Spectrum Beta-Lactamase | ≤0.03 - >16 |
Note: Data on the activity of this compound derivatives against ESBL-producing Gram-negative bacteria is limited in the reviewed literature.
Insights into Cross-Resistance
Current research suggests that certain thiazole derivatives may not share common resistance mechanisms with several classes of antibiotics. For instance, some phenylthiazole compounds have demonstrated potent activity against MRSA strains that are resistant to β-lactams, fluoroquinolones, tetracyclines, and erythromycin, indicating a low likelihood of cross-resistance.[1] The mechanism of action for some antibacterial thiazoles is believed to involve the inhibition of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE), or the cell division protein FtsZ.[1][2] Inhibition of GyrB is a target shared with fluoroquinolones, which could suggest a potential for cross-resistance. However, some novel inhibitors targeting GyrB have been shown to be effective against quinolone-resistant strains.[2] Furthermore, the activity of some thiazole derivatives appears to be affected by efflux pumps, a common mechanism of resistance to various antibiotic classes.[2]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following are protocols for key experiments typically employed in cross-resistance studies.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Preparation of Bacterial Inoculum:
-
A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Serial two-fold dilutions of the test compound (e.g., a this compound derivative) and comparator antibiotics are prepared in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plate is incubated at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
-
Checkerboard Assay for Synergy and Cross-Resistance Assessment
The checkerboard assay is a method to assess the interaction between two antimicrobial agents.
-
Plate Setup:
-
Inoculation and Incubation:
-
Data Analysis:
-
The MIC of each drug alone and in combination is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[5]
-
-
Visualizing Experimental Workflows and Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical workflow for assessing cross-resistance and potential mechanisms of resistance that could lead to cross-resistance with thiazole derivatives.
Caption: Workflow for Investigating Cross-Resistance.
Caption: Potential Mechanisms of Cross-Resistance.
References
- 1. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
Benchmarking 2-(pyrrolidin-1-yl)thiazole Against Other Anticonvulsant Drugs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Anticonvulsant Activity
The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) of various thiazole and pyrrolidine derivatives, alongside established anticonvulsant drugs, in two standard preclinical models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test in mice. The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against absence seizures.[1][2]
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| Thiazole Derivatives | |||||
| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one (PTT6) | Active | Active | >300 | Not specified | [3] |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) | 50.8 | 76.0 | >500 | >9.84 (MES) | [4][5] |
| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) | 54.8 | 52.8 | >500 | >9.12 (MES) | [4][5] |
| Pyrrolidine Derivatives | |||||
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide (Compound 14) | 49.6 | 67.4 | Not specified | Not specified | [6] |
| 1-decanoyl-2-pyrrolidinone (7) | Active | Not specified | Not specified | Not specified | [7] |
| 1-dodecanoyl-2-pyrrolidinone (8) | Active | Not specified | Not specified | Not specified | [7] |
| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative (Compound 3) | Active | Active | >100 | Not specified | [8] |
| Standard Anticonvulsant Drugs | |||||
| Phenytoin | ~8-10 | Inactive | ~45-70 | ~4.5-8.75 | [9][10][11] |
| Carbamazepine | ~7-12 | Inactive | ~45-66 | ~3.75-9.4 | [10][12][13] |
| Ethosuximide | Inactive | ~130-150 | >500 | >3.3 | [8][14] |
| Valproic Acid | ~200-250 | ~150-200 | ~400-500 | ~1.6-2.5 | [8][10][15] |
Experimental Protocols
The data presented above are primarily derived from two key preclinical screening models for anticonvulsant drugs. The methodologies for these tests are standardized to ensure reproducibility and comparability of results across different studies.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizures.[1]
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
Procedure:
-
Animal Preparation: Male mice (e.g., CF-1 or C57BL/6 strains) are typically used.[1] Prior to the test, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas.[1]
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.), at various doses and at a predetermined time before the electroshock.
-
Electroshock Induction: A 60 Hz alternating current (typically 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) through the corneal electrodes.[1]
-
Endpoint: The presence or absence of a tonic hindlimb extension is the primary endpoint.[16] Abolition of this phase is considered protection.[1]
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for absence seizures and is used to identify compounds that can raise the seizure threshold.[17]
Apparatus: Isolation cages for observation.
Procedure:
-
Animal Preparation: Male mice are acclimated to the testing environment.[18]
-
Drug Administration: The test compound is administered at various doses and at a predetermined time before the injection of pentylenetetrazol.
-
Seizure Induction: A convulsant dose of pentylenetetrazol (PTZ), typically around 85 mg/kg for CF-1 mice, is injected subcutaneously into a loose fold of skin on the neck.[17]
-
Observation: The animals are observed for a set period (usually 30 minutes) for the presence of seizures.[17]
-
Endpoint: The endpoint is typically the occurrence of a clonic seizure lasting for at least 3-5 seconds.[17] An animal is considered protected if it does not exhibit this seizure type.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Visualizations
Experimental Workflow for Anticonvulsant Screening
The following diagram illustrates a typical workflow for the preclinical screening of potential anticonvulsant compounds.
Caption: Preclinical screening workflow for anticonvulsant drugs.
Hypothesized Signaling Pathway for Thiazole-Based Anticonvulsants
While the precise mechanism of action for this compound is unknown, many anticonvulsants containing thiazole or pyrrolidine moieties are thought to exert their effects through modulation of ion channels and neurotransmitter systems. The following diagram illustrates a hypothesized signaling pathway.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 7. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of carbamazepine in the intrahippocampal kainate model of temporal lobe epilepsy depend on seizure definition and mouse strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Anticonvulsant activity of phenobarbital and valproate against maximal electroshock in mice during chronic treatment with caffeine and caffeine discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 18. Mapping Loci for Pentylenetetrazol-Induced Seizure Susceptibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to 2-(pyrrolidin-1-yl)thiazole Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive comparison of potential analytical methods for the quantification of 2-(pyrrolidin-1-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry. We present a critical evaluation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering detailed experimental protocols and supporting data to inform your selection of the most suitable analytical technique.
The development and validation of robust analytical methods are imperative for ensuring the quality, safety, and efficacy of potential drug candidates. This guide delves into two powerful analytical techniques applicable to the quantification of this compound, outlining their principles, validation parameters, and providing hypothetical yet representative experimental data for objective comparison.
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural confirmation and can distinguish between compounds with the same retention time. |
| Sensitivity | Lower; typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | Higher; capable of detecting picogram to femtogram per milliliter (pg/mL to fg/mL) levels. |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (% RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~0.3 ng/mL |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Expertise Required | Moderate. | High. |
Note: The quantitative data presented in this table is illustrative and based on typical performance for small molecule analysis. Actual performance will depend on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using both HPLC-UV and LC-MS/MS. These protocols are based on established methods for structurally similar compounds and adhere to the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2]
HPLC-UV Method Protocol
This protocol is adapted from a validated method for a novel indole-thiazole derivative and is suitable for the quantification of this compound in bulk drug substance or simple formulations.[3]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or a wavelength of maximum absorbance for this compound).
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the calibration range.
3. Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (R²) > 0.999 is desirable.[3]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[3]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the analytical results.
LC-MS/MS Method Protocol
This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
Use a gradient elution program to achieve optimal separation.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for this compound and the internal standard.
3. Validation Parameters:
-
Validation will follow the same principles as the HPLC-UV method (specificity, linearity, accuracy, precision, LOD, LOQ, robustness) but with a focus on matrix effects.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
Visualizing the Workflow
To further clarify the processes involved, the following diagrams illustrate the general workflows for analytical method validation and a typical sample preparation procedure for LC-MS/MS analysis.
Caption: A generalized workflow for analytical method development and validation.
Caption: A typical protein precipitation workflow for LC-MS/MS sample preparation.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision in the drug development process. While HPLC-UV offers a cost-effective and straightforward approach for routine analysis of less complex samples, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and the detection of trace-level impurities. The detailed protocols and validation considerations presented in this guide provide a solid foundation for establishing a robust and reliable quantitative method tailored to your specific research needs. By carefully considering the analytical requirements and following established validation guidelines, researchers can ensure the generation of high-quality, reproducible data essential for advancing their scientific endeavors.
References
Safety Operating Guide
Safe Disposal of 2-(Pyrrolidin-1-yl)thiazole: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 2-(Pyrrolidin-1-yl)thiazole and its derivatives, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and information from safety data sheets for structurally related compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Hazard Summary
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Wear protective gloves and clothing. Wash skin with plenty of soap and water if contact occurs.[2] |
| Serious Eye Damage/Eye Irritation (Category 2) | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[2] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2] |
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If vapors or aerosols are generated, respiratory protection may be required.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to transfer it to an approved waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular trash.
Operational Protocol for Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials.
-
Do not mix with incompatible waste streams.
-
-
Containerization of Waste:
-
Solid Waste: Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials used for spills into the designated, sealed waste container.
-
Liquid Waste: If the compound is in a solution, transfer it to a compatible, leak-proof liquid waste container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone, ethanol). The rinsate should be collected and treated as hazardous waste.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste contractor with all available safety information for the compound.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Containment: Prevent the spill from spreading. For solid spills, carefully sweep or vacuum the material. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials into a sealed container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Pyrrolidin-1-yl)thiazole
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-(Pyrrolidin-1-yl)thiazole, designed to ensure the well-being of laboratory personnel and maintain operational integrity. The following procedures are intended for researchers, scientists, and professionals in drug development and should be implemented immediately.
Essential Personal Protective Equipment (PPE)
To mitigate risks associated with the handling of this compound, the following personal protective equipment is mandatory. Adherence to these guidelines is paramount for personal safety and to prevent contamination.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Government-approved respirator | To prevent inhalation of dust, fumes, gas, mist, vapors, or spray.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., PVC, rubber) | To avoid skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required in certain situations. | To protect against splashes and airborne particles that can cause serious eye irritation.[2] |
| Skin and Body Protection | Protective clothing, such as a lab coat or overalls. An apron (e.g., P.V.C.) and protective footwear may also be necessary.[1] | To prevent skin exposure and contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following handling protocol is required to ensure a safe laboratory environment.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Ensure that a safety shower and eyewash station are readily accessible.[1][4]
-
Inspect all PPE for integrity before use.[1]
2. Handling the Compound:
-
Avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Keep away from incompatible materials such as oxidizing agents and strong acids.
4. In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
If on skin: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[3]
-
If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[1]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.
-
Do not mix with other waste streams unless explicitly instructed to do so.
2. Disposal Procedure:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1]
-
The disposal must be carried out by an approved waste disposal plant.[2][6]
-
Do not allow the product to enter drains or waterways.[1]
Visual Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
